molecular formula C10H14 B1219963 4-Ethyl-1,2-dimethylbenzene CAS No. 934-80-5

4-Ethyl-1,2-dimethylbenzene

Cat. No.: B1219963
CAS No.: 934-80-5
M. Wt: 134.22 g/mol
InChI Key: SBUYFICWQNHBCM-UHFFFAOYSA-N
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Description

4-Ethyl-1,2-dimethylbenzene (CAS 934-80-5), also known as 4-Ethyl-o-xylene, is an alkyl-substituted aromatic compound with the molecular formula C10H14 and a molecular weight of 134.22 g/mol . This compound is a member of the O-xylenes, a class of aromatic hydrocarbons characterized by a benzene ring with methyl groups at the 1- and 2-positions . It is a colorless liquid with a melting point of -66.9 °C and is practically insoluble in water . For researchers, this compound serves as a valuable volatile organic compound (VOC) and a potential biomarker; it has been identified as a natural constituent in corn and is also detected in fecal samples, suggesting relevance in agricultural and metabolic studies . Furthermore, its role in chemical ecology is highlighted by its use as a semiochemical, involved in the chemical communication systems of certain species . In laboratory settings, it finds application as a building block in organic synthesis and can be used as a standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) . As a flammable liquid, it requires careful handling and should be stored sealed in a dry, room-temperature environment . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1,2-dimethylbenzene
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InChI

InChI=1S/C10H14/c1-4-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SBUYFICWQNHBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061317
Record name 1,2-Dimethyl-4-ethylbenzene
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Molecular Weight

134.22 g/mol
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CAS No.

934-80-5
Record name 1,2-Dimethyl-4-ethylbenzene
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Record name 1,2-Dimethyl-4-ethylbenzene
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Record name 4-Ethyl-o-xylene
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Record name Benzene, 4-ethyl-1,2-dimethyl-
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Record name 1,2-Dimethyl-4-ethylbenzene
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Record name 4-ethyl-o-xylene
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Record name 1,2-DIMETHYL-4-ETHYLBENZENE
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Advanced Synthetic Methodologies for 4 Ethyl 1,2 Dimethylbenzene

Established Laboratory Synthesis Pathways

Friedel-Crafts Alkylation Approaches for Substituted Aromatics

The Friedel-Crafts alkylation, a reaction developed by Charles Friedel and James Crafts in 1877, remains a fundamental method for attaching alkyl substituents to an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction is pivotal in the synthesis of alkylbenzenes. mt.com

The synthesis of 4-Ethyl-1,2-dimethylbenzene can be achieved through the Friedel-Crafts alkylation of o-xylene (B151617) using a suitable ethylating agent. plymouth.ac.uk Common ethylating agents include ethyl halides (e.g., ethyl chloride, ethyl bromide) or ethylene (B1197577). mt.com The reaction is typically catalyzed by a Lewis acid, which enhances the electrophilicity of the ethylating agent. plymouth.ac.uk

In a typical laboratory procedure, o-xylene is reacted with an ethyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.complymouth.ac.uk The reaction of benzene (B151609) with ethylene to produce ethylbenzene (B125841) is a classic industrial example of this type of alkylation. mt.com

A study on the benzylation of o-xylene using benzyl (B1604629) chloride over V₂O₅/ZrO₂ catalysts demonstrated that such systems can be highly effective and selective for monoalkylation. christuniversity.inproquest.comresearchgate.net While this study used a benzylating agent, the principles are directly applicable to ethylation. The catalytic activity and product selectivity were found to be sensitive to reaction parameters and the Lewis acidity of the catalyst system. christuniversity.inresearchgate.net

Interactive Table: Reaction Parameters for Friedel-Crafts Alkylation

ParameterTypical ConditionsEffect on Reaction
Ethylating Agent Ethyl chloride, Ethyl bromide, EthyleneSource of the ethyl group to be added to the aromatic ring.
Catalyst AlCl₃, FeCl₃, V₂O₅/ZrO₂Increases the electrophilicity of the ethylating agent. mt.comchristuniversity.in
Solvent Dichloromethane, NitrobenzeneProvides a medium for the reaction to occur.
Temperature Varies, often elevatedInfluences reaction rate and can affect product distribution.

The mechanism of Friedel-Crafts alkylation involves several key steps. mt.combyjus.com

Formation of the Electrophile: The Lewis acid catalyst reacts with the ethyl halide to form a more potent electrophile. In the case of a primary alkyl halide like ethyl chloride, this is typically a carbocation-like complex with the Lewis acid, rather than a free carbocation. mt.combyjus.comadichemistry.com

Electrophilic Attack: The electron-rich aromatic ring of o-xylene attacks the electrophilic ethylating agent. mt.combyjus.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. mt.com The two methyl groups on o-xylene are ortho- and para-directing and activating, meaning they direct the incoming electrophile to the positions ortho and para to themselves. In the case of o-xylene, the positions open for substitution are 3, 4, 5, and 6. Due to steric hindrance from the adjacent methyl groups, the incoming ethyl group will preferentially add to the less hindered positions, with the para-position (position 4) being a likely site of substitution.

Deprotonation: A weak base, such as the AlCl₄⁻ formed in the initial step, removes a proton from the carbon atom that bears the new ethyl group. wikipedia.orgmt.com This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst. mt.combyjus.com

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation. The initial product, this compound, is more nucleophilic than the starting material, o-xylene, making it susceptible to further alkylation. plymouth.ac.uk Careful control of reaction conditions, such as using an excess of the aromatic substrate, can help to minimize this side reaction.

The choice of Lewis acid catalyst and the reaction conditions play a crucial role in the outcome of the Friedel-Crafts alkylation. christuniversity.inresearchgate.net

Catalyst Activity: Strong Lewis acids like AlCl₃ are highly active but can sometimes lead to side reactions such as isomerization or polymerization. plymouth.ac.ukchristuniversity.in Milder Lewis acids may offer better selectivity for the desired mono-alkylated product. researchgate.net For instance, a study using V₂O₅/ZrO₂ as a catalyst for the benzylation of o-xylene found that the reaction was clean and produced the desired monoalkylated product in high yield. christuniversity.inresearchgate.net

Reaction Temperature: Higher reaction temperatures generally increase the reaction rate but can also promote side reactions like dealkylation and transalkylation. plymouth.ac.uk Finding the optimal temperature is key to maximizing the yield of the desired product.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and selectivity.

Interactive Table: Comparison of Lewis Acid Catalysts

Lewis AcidActivitySelectivityNotes
AlCl₃ HighCan be low due to side reactionsA traditional and widely used catalyst. christuniversity.in
FeCl₃ Moderate to HighGenerally goodAnother common Lewis acid catalyst. plymouth.ac.uk
V₂O₅/ZrO₂ EffectiveHigh for monoalkylationA solid acid catalyst that can be more environmentally friendly. christuniversity.inresearchgate.net
Zeolites VariableShape-selectiveCan provide high selectivity for specific isomers. acs.org
Mechanistic Insights into Electrophilic Aromatic Substitution for Alkylation

Transition Metal-Catalyzed Coupling Reactions for Alkylbenzene Synthesis

Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives to classical methods like Friedel-Crafts alkylation for the formation of carbon-carbon bonds. acs.org These reactions often offer higher selectivity and functional group tolerance. mdpi.com

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. mdpi.comlibretexts.org This reaction is a versatile method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. researchgate.net

To synthesize this compound via a Suzuki-Miyaura coupling, a possible route would involve the coupling of a di-substituted benzene derivative with an appropriate organoboron reagent or organic halide. For instance, one could envision the coupling of 4-bromo-1,2-dimethylbenzene with an ethylboronic acid derivative, or the coupling of 1,2-dimethyl-4-boronic acid with an ethyl halide.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., 4-bromo-1,2-dimethylbenzene) to form a palladium(II) intermediate. rsc.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate. This step typically requires a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product (this compound) and regenerating the palladium(0) catalyst. libretexts.org

The choice of palladium catalyst, ligand, base, and solvent are all critical for the success of the Suzuki-Miyaura coupling. nih.gov The development of sterically hindered and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of even challenging substrates like aryl chlorides. rsc.org

Interactive Table: Key Components of Suzuki-Miyaura Coupling

ComponentExampleRole in the Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)The active catalytic species that facilitates the coupling. mdpi.com
Ligand PPh₃, XPhosStabilizes the palladium catalyst and influences its reactivity and selectivity. rsc.org
Organoboron Reagent Ethylboronic acidSource of the ethyl group. researchgate.net
Organic Halide 4-Bromo-1,2-dimethylbenzeneThe other coupling partner.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation. rsc.org
Solvent Toluene (B28343), Dioxane, DMFProvides the reaction medium. mdpi.com
Heck Reaction Applications

The Heck reaction, a palladium-catalyzed cross-coupling reaction, provides a versatile method for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.net This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base. researchgate.net In the context of synthesizing precursors to this compound, the Heck reaction can be employed to introduce a vinyl group onto a dimethylbenzene scaffold. For instance, 4-bromo-o-xylene (B1216868) can be reacted with ethylene under palladium catalysis to form 4-vinyl-1,2-dimethylbenzene. Subsequent reduction of the vinyl group would yield the target molecule, this compound.

Grignard Reagent-Mediated Syntheses

Grignard reagents offer a classic and effective method for forming carbon-carbon bonds through the reaction of an organomagnesium halide with an electrophile. organic-chemistry.org This approach is particularly useful for the synthesis of this compound by coupling a suitable Grignard reagent with a halogenated xylene precursor.

A key component in one potential Grignard-based synthesis is vinylmagnesium bromide. This reagent is prepared by reacting vinyl bromide with magnesium metal. numberanalytics.combethunecollege.ac.in Tetrahydrofuran (THF) is the preferred solvent for this reaction as it is more effective than diethyl ether for preparing vinyl Grignard reagents. bethunecollege.ac.inadichemistry.comgoogle.com The reaction involves the oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com It is crucial to perform the reaction under anhydrous conditions, as Grignard reagents readily react with water. bethunecollege.ac.in The process can be initiated by a small amount of an activator like methyl iodide if the reaction does not start spontaneously. orgsyn.org

Table 1: Preparation of Vinylmagnesium Bromide

Reactants Solvent Key Conditions

Once the Grignard reagent is prepared, it can be coupled with a halogenated xylene, such as 4-bromo-o-xylene, in what is known as a Kumada coupling reaction. organic-chemistry.org This nickel- or palladium-catalyzed reaction is an economical method for creating unsymmetrical biaryls and other coupled products. organic-chemistry.org The reaction of ethylmagnesium bromide with a dihaloxylene or the reaction of a xylene-derived Grignard reagent with an ethyl halide represents a direct route to this compound. For example, reacting (3,4-dimethylphenyl)magnesium bromide with ethyl bromide would yield the desired product.

Alternatively, coupling vinylmagnesium bromide with 4-bromo-o-xylene would produce 4-vinyl-1,2-dimethylbenzene, which can then be reduced to this compound. This two-step approach, while less direct, can be advantageous depending on the availability and reactivity of the starting materials. The choice of catalyst (typically a nickel or palladium complex) is critical for achieving high yields and minimizing side reactions. organic-chemistry.org

Table 2: Grignard Coupling for this compound Synthesis (Illustrative)

Grignard Reagent Halogenated Precursor Catalyst (Example) Product
Ethylmagnesium bromide 1-Bromo-2,3-dimethylbenzene NiCl2 or Pd(PPh3)4 3-Ethyl-1,2-dimethylbenzene
(3,4-Dimethylphenyl)magnesium bromide Ethyl bromide NiCl2 or Pd(PPh3)4 This compound
Preparation of Vinylmagnesium Bromide

Industrial Scale Production Techniques

The industrial production of aromatic compounds like this compound often relies on catalytic processes that are scalable, cost-effective, and highly selective.

While not a direct synthesis of this compound itself, catalytic dehydrogenation is a crucial industrial process for converting ethyl-substituted benzenes into vinyl-substituted benzenes, which are valuable monomers. rug.nluni-due.de For instance, the dehydrogenation of ethylbenzene to produce styrene (B11656) is one of the most significant industrial chemical processes. rug.nl This process is typically carried out at high temperatures (580-630 °C) over a potassium-promoted iron oxide catalyst. rug.nluni-due.de

A related process, oxidative dehydrogenation (ODH), is an exothermic reaction that can be operated at lower temperatures and is not limited by thermodynamic equilibrium, allowing for higher conversion rates. rug.nluni-due.de This method involves co-feeding oxygen with the ethyl-substituted benzene. rug.nl While primarily used for styrene production, the principles of catalytic dehydrogenation could be applied to a feedstock of 1,2-dimethyl-4-ethylcyclohexane to produce this compound, although this is not a common industrial route. More relevantly, understanding dehydrogenation is key as it represents a potential side reaction or a subsequent processing step in related syntheses.

Table 3: Comparison of Dehydrogenation Processes

Process Catalyst Example Temperature Range Key Features
Direct Dehydrogenation Potassium-promoted iron oxide 580-630 °C Endothermic, equilibrium-limited rug.nl

On an industrial scale, achieving high selectivity and yield is paramount to ensure economic viability. For the synthesis of this compound, this would likely involve the alkylation of o-xylene with an ethylating agent like ethanol (B145695) or ethylene over a solid acid catalyst, such as a ZSM-5 zeolite. scispace.com

Several factors must be carefully controlled to maximize the desired product and minimize the formation of isomers (e.g., 3-ethyl-1,2-dimethylbenzene) and poly-alkylated byproducts.

Catalyst Selection and Modification: The choice of catalyst is critical. Zeolites like HZSM-5 are often used due to their shape-selective properties, which can favor the formation of the para-substituted product (this compound) over other isomers. scispace.com Modifying these catalysts with elements like magnesium or phosphorus can further enhance para-selectivity. scispace.com

Reaction Conditions: Temperature, pressure, and the molar ratio of reactants (e.g., o-xylene to ethanol) must be optimized. For instance, in the alkylation of ethylbenzene with ethanol, both the conversion of ethylbenzene and the selectivity towards the para-isomer are highly dependent on these parameters. scispace.com

Feedstock Purity: The purity of the o-xylene and the ethylating agent is important to prevent catalyst deactivation and the formation of unwanted byproducts.

By carefully managing these variables, industrial processes can be tailored to produce this compound with high selectivity and yield, making it a commercially viable chemical intermediate.

Catalytic Dehydrogenation of Ethyl-Substituted Benzenes

Green Chemistry Principles in this compound Synthesis

The synthesis of alkylbenzenes, including this compound, has traditionally relied on Friedel-Crafts alkylation using homogeneous acid catalysts such as aluminum chloride (AlCl₃) and hydrogen fluoride (B91410) (HF). researchgate.nettandfonline.com These conventional methods, however, are associated with significant environmental and operational challenges, including catalyst corrosivity, toxicity, difficulty in separation from the product stream, and the generation of substantial acidic waste. researchgate.netrsc.orgmdpi.comnih.gov In response, the principles of green chemistry are being increasingly applied to develop more sustainable and efficient synthetic routes. echem-eg.comsemanticscholar.org

Exploration of Environmentally Benign Catalytic Systems

A primary focus of green synthesis is the replacement of hazardous homogeneous catalysts with solid acid catalysts. rsc.org These heterogeneous catalysts offer numerous advantages, including easier separation from the reaction mixture, reduced corrosion, potential for regeneration and reuse, and minimized environmental pollution. researchgate.netresearchgate.net

Zeolites, particularly large-pore variants like H-Beta, H-Mordenite, and MCM-22, have been extensively studied for benzene alkylation. researchgate.netrsc.orgresearchgate.net Their shape-selective properties can enhance the yield of desired isomers and their solid nature simplifies handling and reduces environmental hazards. researchgate.netresearchgate.net For instance, Hβ-zeolite has been shown to be effective in the alkylation of benzene with long-chain olefins, offering high selectivity and the ability to be regenerated. researchgate.net Other solid acid catalysts investigated include sulfated zirconia, niobic acid, and various clays, which also serve as eco-friendly alternatives to traditional Lewis acids. tandfonline.comrsc.orgnih.gov

Ionic liquids (ILs) have also emerged as promising "green" catalysts and solvents for Friedel-Crafts reactions. mdpi.comnumberanalytics.combombaytechnologist.in Their negligible vapor pressure, high thermal stability, and tunable acidity make them attractive alternatives to volatile organic solvents and corrosive acids. mdpi.combombaytechnologist.in For example, chloroaluminate ILs have demonstrated high catalytic activity in Friedel-Crafts alkylations. mdpi.com

Table 1: Comparison of Catalytic Systems in Alkylbenzene Synthesis
Catalyst TypeExamplesAdvantagesChallengesReferences
Traditional HomogeneousAlCl₃, HFHigh activityCorrosive, toxic, waste generation, difficult to separate researchgate.nettandfonline.commdpi.com
Heterogeneous (Solid Acids)Zeolites (H-Beta, ZSM-5), Sulfated Zirconia, Niobic AcidReusable, non-corrosive, easy separation, environmentally saferPotential for deactivation by coking, mass transfer limitations researchgate.nettandfonline.comrsc.orgresearchgate.net
Ionic Liquids (ILs)Imidazolium-based ILs, Chloroaluminate ILsDual catalyst-solvent role, low volatility, high thermal stability, tunable acidityCost, potential toxicity of some ILs, purification challenges mdpi.comnumberanalytics.com
Deep Eutectic Solvents (DES)Choline (B1196258) Chloride/Zinc ChlorideLow cost, biodegradable, easy to prepare, dual function as catalyst and solventCan be moisture-sensitive, limited to certain reaction types rsc.org

Utilization of Sustainable Solvents and Solvent-Free Methodologies

The reduction or elimination of volatile organic solvents (VOCs) is a cornerstone of green chemistry. mlsu.ac.in This has led to the exploration of solvent-free reaction conditions and the use of sustainable solvent alternatives.

Solvent-free, or neat, reactions offer significant benefits, including reduced waste, lower costs, simplified work-up procedures, and often, enhanced reaction rates. researchgate.net For example, Friedel-Crafts benzylation has been successfully performed under solvent-free conditions using a recyclable solid acid catalyst. Similarly, the synthesis of various organic compounds has been achieved with high efficiency under solvent-free microwave-assisted conditions. researchgate.netmdpi.comresearchgate.net

When a solvent is necessary, the focus shifts to environmentally benign options. Water is an ideal green solvent due to its non-toxicity, availability, and safety, and has been used effectively in some ultrasonic-assisted syntheses. mdpi.com Ionic liquids and deep eutectic solvents (DES) are also prominent green solvent alternatives. mdpi.comrsc.org A deep eutectic solvent formed from choline chloride and zinc chloride, for example, can function as both the solvent and the catalyst in Friedel-Crafts acylation, simplifying the process and reducing environmental impact. rsc.org

Microwave-Assisted and Ultrasonic Approaches in Alkylbenzene Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound can significantly enhance the efficiency and sustainability of chemical syntheses. mdpi.comsemanticscholar.org These techniques often lead to dramatically reduced reaction times, increased product yields, and improved energy efficiency compared to conventional heating methods. semanticscholar.orgrasayanjournal.co.in

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating. semanticscholar.org This can accelerate reaction rates and enable reactions to be carried out under milder conditions, often without a solvent. researchgate.netrasayanjournal.co.in Microwave irradiation has been successfully applied to a wide range of organic reactions, including the synthesis of coumarins and quinoxalines, demonstrating its potential for broader application in alkylbenzene synthesis. researchgate.netmdpi.comrasayanjournal.co.in

Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid. researchgate.netnih.gov This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. researchgate.net Ultrasound has been used for the synthesis of various compounds and for the degradation of pollutants like linear alkylbenzene sulfonates, highlighting its utility as a green chemical processing tool. mdpi.comresearchgate.netnih.govusda.gov

Atom Economy and Waste Minimization Strategies

A core principle of green chemistry is designing syntheses that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. mlsu.ac.inscranton.edukccollege.ac.in Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste. scranton.edukccollege.ac.in

In the context of this compound synthesis via Friedel-Crafts alkylation, the reaction of o-xylene with an ethylating agent like ethylene would theoretically have 100% atom economy, as all atoms from the reactants are incorporated into the desired product. In contrast, substitution reactions that generate by-products have lower atom economy. scranton.edu

Waste minimization extends beyond atom economy to include the entire production process. echem-eg.com This involves optimizing reaction conditions to reduce the formation of by-products, such as polyalkylated species. nih.gov One strategy is to use a high molar ratio of the aromatic substrate (benzene or o-xylene) to the alkylating agent (olefin), which minimizes the formation of heavy alkylates. nih.gov Furthermore, developing processes that utilize renewable or waste feedstocks is a key area of research. For instance, there is growing interest in producing alkylbenzenes from feedstocks derived from waste plastics, which addresses both waste management and sustainable production goals. google.comgoogle.com

Table 2: Atom Economy in Chemical Reactions
Reaction TypeGeneral SchemeAtom EconomyExampleReferences
AdditionA + B → C100%Alkylation of o-xylene with ethylene scranton.edukccollege.ac.in
SubstitutionA-B + C → A-C + B<100%Alkylation using an ethyl halide (generates HX byproduct) scranton.edukccollege.ac.in
EliminationA → B + C<100%Dehydrogenation of an alkyl chain (generates H₂ byproduct) mlsu.ac.inkccollege.ac.in

Derivatization Strategies for this compound

This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its derivatization involves introducing various functional groups onto the aromatic ring or the alkyl substituents, which can then be used for further synthetic transformations. numberanalytics.comontosight.ai

Introduction of Functional Groups for Further Synthetic Transformations

The chemical reactivity of this compound is dictated by the activating, ortho-, para-directing nature of its two methyl groups and one ethyl group. This allows for several key functionalization reactions:

Electrophilic Aromatic Substitution: The electron-rich aromatic ring is susceptible to electrophilic attack.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid can introduce a nitro group (-NO₂) onto the ring, primarily at the positions ortho or para to the activating alkyl groups. The nitration of ethylbenzene, for example, yields a mixture of 2-ethylnitrobenzene (B1329339) and 4-ethylnitrobenzene (B91404). google.com This nitro group can be subsequently reduced to an amino group (-NH₂), a key functional handle for the synthesis of dyes and pharmaceuticals.

Halogenation: The introduction of a halogen (e.g., -Cl, -Br) can be achieved using catalysts. For instance, the selective chlorination of o-xylene has been demonstrated using an HCl-H₂O₂ system, yielding 4-chloro-1,2-dimethyl-benzene with high selectivity. researchgate.net The resulting aryl halides are valuable precursors for cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. acs.org

Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group (-SO₃H) on the ring.

Side-Chain Oxidation: The alkyl groups can be oxidized to introduce oxygen-containing functionalities.

Vigorous oxidation, for example with potassium permanganate (B83412), can convert the ethyl and methyl groups to carboxylic acid groups (-COOH). The selective oxidation of alkylbenzenes to the corresponding benzoic acids has been achieved using catalysts like manganese tungstate (B81510) or supported vanadium species. rsc.org These carboxylic acids are important synthetic intermediates.

Side-Chain Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator), halogenation can occur at the benzylic position of the ethyl group, yielding a haloalkyl derivative.

Dehydrogenation: The ethyl group can be catalytically dehydrogenated to an ethenyl (vinyl) group, creating 4-ethenyl-1,2-dimethylbenzene. This introduces a reactive double bond that can participate in polymerization and addition reactions.

Table 3: Key Derivatization Reactions of Alkylbenzenes
ReactionReagents/ConditionsFunctional Group IntroducedPotential for Further TransformationReferences
NitrationHNO₃, H₂SO₄Nitro (-NO₂)Reduction to amine (-NH₂) for dyes, amides google.com
Halogenation (Ring)Cl₂, Lewis Acid or HCl/H₂O₂Halogen (-Cl, -Br)Cross-coupling reactions, Grignard reagents researchgate.net
Oxidation (Side-Chain)KMnO₄ or other strong oxidantsCarboxylic Acid (-COOH)Esterification, amidation, acid chloride formation rsc.org
Dehydrogenation (Side-Chain)Pt/Al₂O₃ catalyst, heatEthenyl (-CH=CH₂)Polymerization, addition reactions

Applications in the Synthesis of Complex Organic Molecules

This compound, an aromatic hydrocarbon, serves as a foundational scaffold in organic synthesis. While it is a relatively simple molecule, its specific substitution pattern and inherent reactivity allow for its transformation into more highly functionalized intermediates. These intermediates can then be employed as building blocks in the construction of more complex molecular architectures, including those found in pharmaceuticals and specialty chemicals. Current time information in Bangalore, IN.ontosight.ai The utility of this compound in this context is primarily realized through strategic functionalization of either the aromatic ring or its alkyl substituents.

The primary pathways for elaborating the structure of this compound involve electrophilic aromatic substitution, oxidation of the alkyl side chains, and dehydrogenation of the ethyl group. These initial transformations install reactive functional groups, or "handles," that are essential for subsequent bond-forming reactions required in multi-step synthesis.

Key Functionalization Reactions

The conversion of this compound into a versatile synthetic intermediate is dependent on well-established organic reactions. For instance, Friedel-Crafts acylation can introduce a ketone group onto the aromatic ring. This reaction, typically using an acyl chloride and a Lewis acid catalyst like aluminum chloride, would yield an acetophenone (B1666503) derivative. ontosight.ai Such ketones are valuable precursors for a wide array of transformations. Similarly, oxidation of the ethyl or methyl groups can furnish aldehydes, carboxylic acids, or alcohols, each providing a different avenue for synthetic diversification.

Another significant transformation is the catalytic dehydrogenation of the ethyl group to a vinyl group. This process converts this compound into 4-ethenyl-1,2-dimethylbenzene (also known as 3,4-dimethylstyrene). smolecule.com The resulting vinyl functionality is a key reactive site, capable of participating in polymerization, as well as various addition and cross-coupling reactions, thereby significantly expanding its utility as a building block. smolecule.com

The table below summarizes key functionalization reactions that transform this compound into more valuable synthetic precursors.

Reaction TypeTypical Reagents/CatalystsPotential ProductSignificance in Complex Synthesis
Friedel-Crafts AcylationAcetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃)Isomeric Ethyl-dimethylacetophenonesIntroduces a ketone group, which is a versatile handle for C-C bond formation (e.g., aldol (B89426), Grignard reactions) or conversion to other functional groups.
DehydrogenationPlatinum/Alumina (Pt/Al₂O₃) catalyst, Heat4-Ethenyl-1,2-dimethylbenzeneCreates a reactive vinyl group suitable for polymerization, Diels-Alder reactions, and palladium-catalyzed cross-coupling. smolecule.com
Benzylic OxidationPotassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)Ethyl-dimethylbenzoic acid isomers or Dimethyl-ethylbenzoic acid isomersForms a carboxylic acid group, enabling the synthesis of amides, esters, and other acid derivatives.
Formylation (e.g., Vilsmeier-Haack)Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)Isomeric Ethyl-dimethylbenzaldehydesIntroduces an aldehyde group, a key precursor for reductive amination, Wittig reactions, and the synthesis of heterocycles like Schiff bases.

Derived Precursors for Advanced Synthesis

Through the functionalization reactions outlined above, this compound can be converted into a variety of derivatives. These derivatives possess the necessary reactivity to be incorporated into larger, more intricate molecules. For example, an aldehyde derivative such as 4,5-dimethyl-2-ethylbenzaldehyde could be condensed with an amine to form a Schiff base, a common intermediate in the synthesis of heterocyclic compounds. The synthesis of a Schiff base from 5-hydroxy-2-methylbenzaldehyde (B1195015) and an aminopyrazole derivative illustrates a similar well-established transformation. iucr.org

The table below details some of the potential precursors that can be synthesized from this compound and their applications.

Potential Derived PrecursorMolecular FormulaPotential Application in Complex Synthesis
4-Ethenyl-1,2-dimethylbenzeneC₁₀H₁₂Serves as a monomer for specialty polymers and as a diene or dienophile in cycloaddition reactions for constructing polycyclic systems. smolecule.com
4,5-Dimethyl-2-ethylbenzaldehydeC₁₁H₁₄OA building block for constructing complex molecules such as Schiff bases, chalcones, and various heterocyclic ring systems.
1-(2-Ethyl-4,5-dimethylphenyl)ethanoneC₁₂H₁₆OA ketone intermediate for building carbon skeletons via aldol condensations, Grignard reactions, or Baeyer-Villiger oxidation to form esters.
2-Ethyl-4,5-dimethylbenzoic acidC₁₁H₁₄O₂Enables amide bond formation for peptide synthesis or the construction of bioactive amides and esters.

Reaction Mechanisms and Pathways of 4 Ethyl 1,2 Dimethylbenzene

Electrophilic Aromatic Substitution Reactions

The presence of two methyl groups and one ethyl group on the benzene (B151609) ring makes 4-Ethyl-1,2-dimethylbenzene highly reactive towards electrophilic aromatic substitution. These alkyl groups are electron-donating, thereby activating the ring for attack by electrophiles.

Nitration of aromatic compounds involves the introduction of a nitro group (NO₂) onto the aromatic ring. For this compound, nitration is expected to yield a mixture of isomers. The directing influence of the alkyl groups favors substitution at the positions ortho and para to them. In the case of 1,2-dimethylbenzene (o-xylene), nitration typically yields two main products: 4-nitro-1,2-dimethylbenzene and 3-nitro-1,2-dimethylbenzene. doubtnut.com The presence of an ethyl group at the 4-position of 1,2-dimethylbenzene further influences the regioselectivity. The ethyl group, also being an ortho-, para-director, will activate positions 2, 3, 5, and 6. However, considering the positions of the methyl groups, the most likely positions for nitration are 5 and 6. For instance, the nitration of 4-tert-butyl-o-xylene (B1293698) can lead to the formation of 4-tert-butyl-1,2-dimethyl-6-nitrobenzene under acidic conditions. researchgate.net

Sulfonation, the introduction of a sulfonic acid group (SO₃H), follows similar principles of electrophilic aromatic substitution. The reaction is typically carried out using sulfuric acid. smolecule.com Like nitration, the positions of substitution are governed by the activating and directing effects of the alkyl groups present on the benzene ring. smolecule.com

Halogenation of this compound involves the substitution of a hydrogen atom with a halogen, such as bromine or chlorine. smolecule.com These reactions typically require a Lewis acid catalyst to polarize the halogen molecule, making it a better electrophile. lkouniv.ac.in

The bromination of 1,2-dimethylbenzene (o-xylene) has been shown to produce 4-bromo-1,2-dimethylbenzene with a high yield of 86%. google.com This suggests that the position para to one of the methyl groups and ortho to the other is highly favored. For this compound, the incoming halogen would be directed to the available positions on the ring, with steric hindrance and electronic effects determining the final product distribution. For example, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) can result in several products, including the bromination of the methyl group under radical conditions. researchgate.net

A study on the bromination of various aromatic substrates showed that alkylated benzenes are highly reactive. google.com For instance, the bromination of ethylbenzene (B125841) can be achieved by mixing thallic acetate (B1210297) and bromine in carbon tetrachloride at 0°C. google.com

Table 1: Products of Bromination of Various Aromatic Substrates

Substrate Product Yield (%)
N,N-dimethylaniline 4-bromo-N,N-dimethylaniline 75
N-methylaniline 4-bromo-N-methylaniline 60
Thioanisole 4-bromothioanisole 73
Benzene Bromobenzene -
Acetanilide 4-bromoacetanilide -
Biphenyl 4-bromobiphenyl 93
2-nitrobiphenyl 4-bromo-2-nitrobiphenyl 70
1,2-dimethoxybenzene 4-bromo-1,2-dimethoxybenzene 86
1,3-dimethoxybenzene 4-bromo-l,3-dimethoxybenzene 87
1,2-dimethylbenzene 4-bromo-1,2-dimethylbenzene 86

Source: Google Patents google.com

The regioselectivity of electrophilic aromatic substitution is determined by the electronic and steric effects of the substituents on the aromatic ring. acs.org Alkyl groups, such as methyl and ethyl, are electron-donating through an inductive effect and hyperconjugation, which activates the ortho and para positions for electrophilic attack. ucsb.edu

In this compound, the two methyl groups at positions 1 and 2, and the ethyl group at position 4, all direct incoming electrophiles to the remaining unsubstituted positions (3, 5, and 6). The directing effects are additive. The positions ortho and para to the alkyl groups are activated. Position 5 is para to the methyl group at C2 and ortho to the ethyl group at C4. Position 6 is ortho to the methyl group at C1. Position 3 is ortho to both the methyl group at C2 and the ethyl group at C4.

Steric hindrance plays a crucial role in determining the final product distribution. rsc.org Attack at a position flanked by two substituents is generally disfavored. In this compound, position 3 is sterically hindered by the adjacent methyl and ethyl groups. Therefore, substitution is more likely to occur at positions 5 and 6. The relative bulkiness of the substituents also influences reactivity, with larger groups exerting a greater steric effect. rsc.org Studies on the thianthrenation of toluene (B28343) have shown remarkably high para selectivity, highlighting the influence of the electrophile and reaction conditions on regioselectivity. acs.org Zeolites can be used as shape-selective catalysts to enhance para-regioselectivity in various electrophilic substitution reactions. researchgate.netcardiff.ac.uk

Quantitative structure-reactivity relationships (QSAR) are used to correlate the chemical structure of a molecule with its reactivity. dalalinstitute.com In electrophilic aromatic substitution, the reactivity of the aromatic substrate is influenced by the electronic properties of its substituents. nih.gov The Hammett equation is a well-known linear free-energy relationship that quantifies the effect of meta- and para-substituents on the reactivity of benzene derivatives. dalalinstitute.com

The reactivity of alkylbenzenes in electrophilic nitration has been studied, and relative rate constants have been determined. nih.gov For example, the relative rate constants (log krel) for the nitration of various alkylbenzenes compared to benzene are shown in the table below.

Table 2: Relative Rate Constants for Nitration of Alkylbenzenes

Species log krel
Benzene 0.00
Toluene 1.41
Ethylbenzene 1.36
Isopropylbenzene 1.32
tert-Butylbenzene 1.29
1,2-Dimethylbenzene 2.28
1,3-Dimethylbenzene 2.46
1,4-Dimethylbenzene 2.47
1,2,4-Trimethylbenzene 3.03

Source: ACS Omega nih.gov

These data show that increasing the number of alkyl groups on the benzene ring increases the rate of nitration. Theoretical approaches, such as calculating barrier heights and Hirshfeld charges, can also be used to rationalize the reactivity of benzene derivatives in electrophilic substitutions. acs.org

Regioselectivity and Steric Effects of Alkyl Substituents

Oxidation and Reduction Pathways

The alkyl side chains of this compound can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). vaia.commasterorganicchemistry.com The aromatic ring itself is resistant to oxidation under these conditions. vaia.com

The oxidation of an alkylbenzene with KMnO₄ typically results in the formation of a benzoic acid derivative, where the entire alkyl chain is cleaved to a carboxyl group, provided there is a hydrogen atom on the benzylic carbon. masterorganicchemistry.com Therefore, the oxidation of this compound would be expected to convert the ethyl group and the two methyl groups into carboxylic acid groups. This would lead to the formation of a tricarboxylic acid derivative of benzene. For instance, the oxidation of 4-tert-butyl-1,2-dimethylbenzene with chromic acid yields 4-tert-butylphthalic acid, where the two methyl groups are oxidized to carboxylic acids. vaia.com

The general reaction for the oxidation of an alkyl side chain on a benzene ring to a carboxylic acid group using an oxidizing agent represented as [O] is: C₆H₄(R)(CH₃)₂ + [O] → C₆H₃(COOH)₃

The specific product from the oxidation of this compound would be benzene-1,2,4-tricarboxylic acid. The synthesis of dicarboxylic acids can also be achieved through various methods, including the hydrolysis of corresponding dinitriles or the esterification of dicarboxylic acids with alcohols. google.comijcce.ac.ir

Reduction of Aromatic Ring and Alkyl Chains

The reduction of this compound can target either the aromatic benzene ring or the ketone group of a precursor, depending on the reaction conditions. Aromatic rings are notably stable and resistant to reduction under mild conditions that would typically reduce an alkene double bond. openstax.org

To achieve the reduction of the benzene ring in this compound to form 1,2-dimethyl-4-ethylcyclohexane, forceful conditions are necessary. This typically involves catalytic hydrogenation at high temperatures and pressures. openstax.orglibretexts.org Common catalysts for this transformation include platinum, rhodium on carbon, or nickel. openstax.orglibretexts.org For instance, the hydrogenation of a similar compound, o-xylene (B151617), to 1,2-dimethylcyclohexane (B31226) is accomplished using a rhodium-on-carbon catalyst. openstax.org

Another significant reduction pathway in the synthesis of alkylbenzenes is the reduction of an aryl alkyl ketone. openstax.org This two-step process, involving Friedel-Crafts acylation followed by reduction, is often preferred over direct Friedel-Crafts alkylation to prevent carbocation rearrangements that can occur with larger alkyl groups. openstax.orglibretexts.org For example, to synthesize a primary alkylbenzene, one can first introduce an acyl group and then reduce the benzylic carbonyl group to a methylene (B1212753) group (C=O → CH₂). openstax.org This reduction can be achieved through catalytic hydrogenation over a palladium catalyst. openstax.org

The Birch reduction offers a method for the partial reduction of the aromatic ring, converting benzene and its derivatives to 1,4-cyclohexadienes. masterorganicchemistry.com This reaction uses an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.com For substituted benzenes like this compound, the electron-donating alkyl groups (ethyl and methyl) direct the protonation to occur at the ortho position relative to the group. masterorganicchemistry.com

Reduction Type Reagents and Conditions Product(s) Notes
Full Aromatic Ring Hydrogenation H₂, Pt or Rh/C catalyst, high pressure and heat. openstax.org1,2-Dimethyl-4-ethylcyclohexaneReduces the benzene ring to a cyclohexane (B81311) ring. openstax.org
Aryl Alkyl Ketone Reduction H₂, Pd/C catalyst. openstax.orgAlkylbenzeneReduces a benzylic carbonyl group to a methylene group. openstax.org
Birch Reduction Na or Li in liquid NH₃, with an alcohol (e.g., ethanol). masterorganicchemistry.comSubstituted 1,4-cyclohexadienePartially reduces the aromatic ring. masterorganicchemistry.com

Polymerization Mechanisms

The ability of a compound to undergo polymerization is fundamentally dependent on its molecular structure, typically requiring the presence of a reactive functional group, such as a vinyl (ethenyl) group. cymitquimica.com

Radical Polymerization Studies

This compound, as a saturated alkylbenzene, lacks a polymerizable group like a double bond. Therefore, it does not typically undergo direct radical polymerization in the way that vinyl monomers do. Radical polymerization is a chain reaction involving initiation, propagation, and termination steps, commonly initiated by compounds like benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN). equilex.comtaylorandfrancis.com

However, the derivative, 4-ethenyl-1,2-dimethylbenzene (vinyl-o-xylene), which contains a reactive vinyl group, is well-suited for such reactions. cymitquimica.com The presence of the ethenyl (vinyl) group provides the necessary π-bond for polymerization to occur. This reactivity makes it a useful monomer for producing polymers and resins. cymitquimica.com The polymerization of such vinyl-containing aromatic compounds can be initiated by free-radical generating compounds or radiation. taylorandfrancis.com

Formation of Poly(this compound) and Copolymers

Direct formation of a homopolymer named "Poly(this compound)" is structurally improbable, as the monomer itself is saturated. However, polymers can be synthesized from its unsaturated vinyl derivative. The polymerization of 4-ethenyl-1,2-dimethylbenzene would lead to the formation of poly(4-ethenyl-1,2-dimethylbenzene).

This monomer can also be copolymerized with other monomers to create copolymers with tailored properties. nih.gov For example, radical polymerization techniques can be used to copolymerize α-olefins with other monomers like acrylonitrile. nih.gov While this compound itself would not act as a monomer, it could potentially be used as a solvent or a chain transfer agent in certain polymerization systems.

Monomer Polymerization Type Resulting Polymer Role of this compound
4-Ethenyl-1,2-dimethylbenzeneRadical Polymerization Poly(4-ethenyl-1,2-dimethylbenzene)Not directly involved; precursor to the monomer.
4-Ethenyl-1,2-dimethylbenzeneCopolymerization nih.govCopolymers with other monomersNot directly involved; precursor to the monomer.

Catalytic Transformations Involving this compound

Catalytic processes are crucial in the petrochemical industry for converting C10 aromatic compounds like this compound into more valuable isomers or different aromatic products.

Catalytic Isomerization and Disproportionation

This compound is a component of C10 aromatic mixtures and can undergo isomerization and disproportionation reactions, which are key processes in xylene production. Isomerization involves the migration of alkyl groups around the aromatic ring to form other isomers. Disproportionation is a bimolecular reaction where alkyl groups are transferred between two molecules. researchgate.net

These transformations are typically carried out over acidic catalysts, particularly zeolites like ZSM-5. researchgate.netgoogle.com Zeolites are shape-selective, meaning their pore structure can influence which products are formed. researchgate.net For example, in C8 aromatic processing, catalysts are used to isomerize xylenes (B1142099) to increase the concentration of the desired p-xylene (B151628) isomer. google.com Similar principles apply to the C10 aromatic fraction containing this compound. The process conditions, such as temperature and catalyst choice, are optimized to maximize the yield of the desired products while minimizing side reactions. researchgate.net

Dealkylation Processes and By-product Formation

Dealkylation is the process of removing alkyl groups from an aromatic ring. In the case of this compound, this can involve the removal of the ethyl group or the methyl groups. Hydrodealkylation (HDA) is a common industrial process where the alkylaromatic compound is reacted with hydrogen over a catalyst to produce the parent aromatic (benzene) and the corresponding alkane. essentialchemicalindustry.org

For example, the dealkylation of ethylbenzene over a metal-acid bifunctional catalyst yields benzene and ethylene (B1197577), with the ethylene being subsequently hydrogenated to ethane. researchgate.net The dealkylation of this compound would be expected to produce a mixture of products depending on which alkyl groups are cleaved. Potential products include xylenes (if the ethyl group is removed), ethyltoluene isomers (if a methyl group is removed), or toluene and benzene if further dealkylation occurs. essentialchemicalindustry.orggoogle.com The analysis of reaction products from ethylbenzene dealkylation on a Ni-Al₂O₃ catalyst showed the formation of methane, indicating the splitting of the methyl group from the ethyl side chain before the cleavage of the entire group from the ring. cas.cz

Process Catalyst Type Typical Conditions Primary Products Common By-products
Isomerization Acidic Zeolites (e.g., ZSM-5) researchgate.netgoogle.comHigh TemperatureOther C10 Aromatic IsomersLight and heavy hydrocarbons
Disproportionation Acidic Zeolites researchgate.netHigh TemperatureBenzene, Toluene, TrimethylbenzenesCoking products
Hydrodealkylation Metal-Acid Bifunctional (e.g., Ni-Al₂O₃) researchgate.netcas.czHigh Temperature, H₂ pressure essentialchemicalindustry.orgXylenes, Ethyltoluenes, Toluene, BenzeneMethane, Ethane cas.cz

Role of Zeolite Catalysts and Molecular Confinement Effects

Zeolite catalysts play a crucial role in the transalkylation of alkylaromatics like this compound, a process widely used in the petrochemical industry. acs.org The intricate channel architecture of zeolites imposes molecular confinement effects that can dictate the predominant reaction mechanism. acs.orgcsic.es The reaction can proceed through two primary pathways: an intermolecular alkyl-transfer involving dealkylation-alkylation steps or via the formation of bulkier diaryl intermediates. acs.org

The structure of the zeolite, including its pore size and the presence of cavities or external "cups," influences the stabilization of reaction intermediates. acs.orgcsic.es For instance, in zeolites with the MWW structure, such as MCM-22 and DS-ITQ-2, the bulkier diaryl intermediates are surprisingly better stabilized within the 10-ring (10R) channel system than at the more spacious external 12-ring (12R) hemicavities. acs.org This stabilization by confinement within the microporous channels can determine whether the reaction follows a pathway involving bulkier intermediates or a simpler alkyl-transfer mechanism. acs.org

Studies on ethylbenzene disproportionation over various zeolites, including ZSM-5 (MFI) and mordenite (B1173385) (MOR), have shown that the pore architecture directly impacts the formation of reaction intermediates and the prevailing mechanism. acs.orgpostech.ac.kr The shape selectivity of the zeolite framework can favor the formation of specific isomers. For example, modification of zeolites with phosphorus can increase the selectivity towards para-isomers by narrowing the pore openings, thus favoring the diffusion of the smaller para-xylene over meta- and ortho-isomers. frontiersin.org

The catalytic activity and selectivity are also dependent on the acidity and electronegativity of the zeolite. d-nb.info More electropositive zeolites tend to favor the formation of ethylbenzene and styrene (B11656), while more electronegative ones catalyze the production of xylenes. d-nb.info

Palladium-Catalyzed Oxidative Transformations

Palladium catalysts are effective in promoting oxidative transformations of aromatic compounds. While specific studies on this compound are limited, the principles of palladium-catalyzed reactions on similar substrates provide valuable insights. These transformations often involve the selective activation of C-H bonds under oxidative conditions. diva-portal.org

Palladium(II)-catalyzed reactions can proceed via homogenous or heterogeneous pathways. diva-portal.org In many cases, a cationic palladium complex acts as the catalyst. researchgate.net The proposed mechanism for oxidative coupling reactions often begins with the palladation of an ortho-C–H bond, forming a transient intermediate. acs.orgnih.gov This is followed by cyclopalladation and subsequent reductive elimination to yield the final product, regenerating the palladium(0) catalyst. acs.orgnih.gov

These oxidative transformations can be conducted under aerobic conditions using molecular oxygen as the stoichiometric oxidant, sometimes in conjunction with electron transfer mediators. diva-portal.org The regioselectivity of such reactions, for example, in the difunctionalization of terminal alkenes, can be controlled by the relative rates of key steps like β-hydride elimination and transmetalation. researchgate.net

Thermal Decomposition and Combustion Kinetics

The study of thermal decomposition and combustion is critical for understanding the high-temperature behavior of this compound, particularly in contexts like fuel performance and incineration of hazardous waste. epa.gov

High-Temperature Reaction Pathways

The oxidation of dimethylbenzene isomers, which are structurally related to this compound, has been studied extensively. icders.org The kinetics of oxidation for 1,2-dimethylbenzene are observed to be faster than those of its 1,3- and 1,4-isomers at atmospheric pressure. icders.org The main decomposition of o-xylene (1,2-dimethylbenzene) occurs through radical attack, including H-abstraction and ipso-addition reactions. researchgate.net

Formation of Intermediate Species

During the thermal decomposition and combustion of this compound, a variety of intermediate species are formed. In the oxidation of 1,2-dimethylbenzene, the o-xylyl radical, formed via H-abstraction, is a key intermediate that leads to the formation of smaller species. researchgate.net The presence of adjacent methyl groups can facilitate the formation of bicyclic aromatic species like indane and 1,4-dihydronaphthalene, which are precursors to polycyclic aromatic hydrocarbons (PAHs) such as indene (B144670) and naphthalene. researchgate.net

Experimental studies on the oxidation of 1,2-dimethylbenzene in a jet-stirred reactor have identified numerous stable intermediates and final products through gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.neticders.org

Detailed Chemical Kinetic Modeling

Detailed chemical kinetic models are essential for simulating the complex reaction networks involved in the combustion of aromatic hydrocarbons. These models typically consist of hundreds of species and thousands of reversible reactions. researchgate.neticders.orgtandfonline.com

Kinetic modeling studies have also been applied to understand the autoignition characteristics of related fuels. tandfonline.com For example, models for methyl ethyl ketone (MEK) oxidation have been developed and validated against shock-tube data, which can be relevant for understanding the combustion of larger molecules that produce similar intermediate radicals. tandfonline.com

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the exact atomic arrangement within the 4-Ethyl-1,2-dimethylbenzene molecule. By probing the magnetic properties of its atomic nuclei, detailed information regarding the proton and carbon environments is obtained.

1H NMR Spectral Analysis for Proton Environmentsnih.gov

The ¹H NMR spectrum of this compound offers crucial insights into the quantity, nature, and connectivity of the protons within the molecule. The spectrum is defined by unique signals that correspond to the aromatic protons and the protons of the ethyl and methyl substituents.

The aromatic region of the spectrum reveals signals for the three protons on the benzene (B151609) ring. The proton at the third position (H-3) typically manifests as a singlet, whereas the protons at the fifth and sixth positions (H-5 and H-6) exhibit characteristic splitting patterns due to their interaction. The ethyl group produces a quartet for the methylene (B1212753) (-CH₂) protons, a result of coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The two methyl groups attached to the aromatic ring at positions 1 and 2 each generate a singlet.

Table 1: ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic H ~6.95-7.05 m
-CH₂- (ethyl) ~2.60 q
1-CH₃ & 2-CH₃ ~2.22 s

Note: Chemical shifts and multiplicities are approximate and can vary based on the solvent and the NMR instrument used.

13C NMR Spectral Analysis for Carbon Frameworknih.gov

The ¹³C NMR spectrum provides a comprehensive map of the carbon backbone of this compound. Each distinct carbon atom in the molecule generates a specific signal in the spectrum.

The spectrum typically displays six signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The carbon atoms that bear the alkyl substituents (C-1, C-2, and C-4) are deshielded and appear at a lower field in comparison to the unsubstituted aromatic carbons. The carbon atoms of the ethyl and methyl groups also produce characteristic signals in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C (Substituted) ~134-143
Aromatic C (Unsubstituted) ~126-131
-CH₂- (ethyl) ~28.7
1-CH₃ & 2-CH₃ ~19.3

Note: The exact chemical shifts can be influenced by the solvent and experimental conditions.

2D NMR Techniques for Structural Confirmation

To further validate the structural assignment of this compound, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized.

A COSY spectrum maps the scalar couplings between protons, thereby establishing proton-proton connectivities. researchgate.net For example, a cross-peak between the methylene and methyl protons of the ethyl group would confirm their adjacency. researchgate.net

An HSQC spectrum correlates the chemical shifts of protons that are directly bonded to carbon atoms. This technique is crucial for the unambiguous assignment of the ¹H and ¹³C signals. For instance, it would illustrate a correlation between the methylene proton signal and the methylene carbon signal of the ethyl group.

Mass Spectrometry (MS)foodb.canih.govnist.gov

Mass spectrometry is a powerful analytical tool used to ascertain the molecular weight and elemental composition of a compound. It also provides insights into its structure through the analysis of its fragmentation patterns. uni-saarland.de The molecular weight of this compound is 134.22 g/mol . nih.govnist.govnist.govstenutz.eucas.org

Electron Ionization (EI-MS) Fragmentation Patternsfoodb.canih.gov

During Electron Ionization Mass Spectrometry (EI-MS), the this compound molecule is subjected to a beam of high-energy electrons, leading to its ionization and subsequent fragmentation in a reproducible way. uni-saarland.de The resulting mass spectrum shows the relative abundance of these fragments based on their mass-to-charge ratio (m/z). docbrown.info

The molecular ion peak (M+), representing the intact ionized molecule, is observed at an m/z of 134. The most prominent fragment ion, known as the base peak, typically arises from the benzylic cleavage of the ethyl group, which involves the loss of a methyl radical (•CH₃) to form a stable benzylic cation at m/z 119. foodb.canih.gov Another significant fragmentation pathway is the loss of the entire ethyl group (•CH₂CH₃), yielding a fragment at m/z 105.

Table 3: Key EI-MS Fragmentation Data for this compound

m/z Proposed Fragment Ion
134 [M]⁺ (Molecular Ion)
119 [M - CH₃]⁺
105 [M - C₂H₅]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identificationnih.govnist.govdocbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that merges the separation power of gas chromatography with the detection capabilities of mass spectrometry. docbrown.infopjps.pk It is a vital method for evaluating the purity of a this compound sample and for its definitive identification, even within complex mixtures. nih.govnist.govcopernicus.org

In a GC-MS analysis, the sample is vaporized and passed through a chromatographic column, which separates the components based on their volatility and interaction with the stationary phase. copernicus.org this compound will elute from the column at a characteristic retention time under specific chromatographic conditions. As the compound emerges, it enters the mass spectrometer, where it is ionized and fragmented, producing a mass spectrum that acts as a molecular fingerprint. The combination of a specific retention time and a distinctive mass spectrum provides a high level of confidence in the identification of this compound. docbrown.info This technique is also highly sensitive, enabling the detection and quantification of trace-level impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unequivocal determination of its elemental formula. For this compound, with the molecular formula C10H14, the theoretical exact mass can be calculated with high precision.

The molecular weight of this compound is approximately 134.22 g/mol . chemeo.commolbase.comnih.govsielc.comstenutz.eu The exact mass, which is the calculated mass based on the most abundant isotopes of its constituent elements (¹²C and ¹H), is 134.10955 Da. nih.gov HRMS analysis of C4-alkylbenzenes, including this compound, typically involves monitoring for the molecular ion at an m/z of 134.1096. apt-int.com This high level of mass accuracy provided by HRMS helps to distinguish it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions). For instance, the molecular formula C10H14O has an exact mass of 150.104465 u, which is easily differentiated from C10H14. wikipedia.org

Electron ionization (EI) is a common method used in conjunction with HRMS for the analysis of volatile compounds like alkylbenzenes. chemrxiv.org While EI is a 'hard' ionization technique that causes significant fragmentation, the molecular ion peak, though sometimes of low abundance, can be accurately measured by HRMS. chemrxiv.org

Table 1: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C10H14 chemeo.commolbase.comnih.govnist.gov
Molar Mass 134.22 g/mol chemeo.commolbase.comnih.govsielc.comstenutz.eu
Theoretical Exact Mass 134.10955 Da nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.govpressbooks.pub

The IR spectrum of this compound is characterized by vibrations associated with its aromatic ring and alkyl substituents (ethyl and methyl groups).

C-H Stretching: The spectrum shows distinct C-H stretching vibrations. Aromatic C-H stretches appear in the region of 3100-3000 cm⁻¹. docbrown.info Aliphatic C-H stretching vibrations from the methyl (CH₃) and ethyl (CH₂) groups are observed at slightly lower wavenumbers, typically in the 3000-2850 cm⁻¹ range. docbrown.infolibretexts.org

C=C Stretching: The aromatic ring itself gives rise to characteristic C=C stretching absorptions. These typically appear as a pair of sharp bands around 1600 cm⁻¹ and 1500-1430 cm⁻¹. pressbooks.pub

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds also provide structural information. Out-of-plane C-H bending vibrations for substituted benzenes are particularly diagnostic of the substitution pattern and appear in the 900-675 cm⁻¹ region. docbrown.info For a 1,2,4-trisubstituted benzene like this compound, specific absorption patterns are expected in this region.

Alkyl Group Bending: The methyl and ethyl groups exhibit C-H bending vibrations (scissoring, rocking, wagging, and twisting) in the 1470-1370 cm⁻¹ range. docbrown.infodocbrown.info

The NIST Chemistry WebBook provides access to the condensed phase IR spectrum of this compound, showcasing these characteristic bands. nist.gov The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to the molecule, allowing for definitive identification when compared to a reference spectrum. pressbooks.publibretexts.org

Table 2: Key IR Absorption Bands for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic 3100 - 3000 Medium-Strong
C-H Stretch Alkyl (CH₃, CH₂) 3000 - 2850 Strong
C=C Stretch Aromatic Ring ~1600 and ~1500 Medium-Sharp
C-H Bend Alkyl (CH₃, CH₂) 1470 - 1370 Medium

Vibrational Analysis of Functional Groups

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as aromatic rings. uzh.ch

The aromatic ring in this compound is the primary chromophore, the part of the molecule that absorbs UV light. msu.edu Benzene and its alkylated derivatives exhibit characteristic UV absorption bands resulting from π → π* electronic transitions within the delocalized ring system. liu.edujst.go.jp

For substituted benzenes, two main absorption bands are typically observed:

An intense band (the primary band or E2-band) around 200-210 nm.

A less intense, structured band (the secondary band or B-band) between 250 and 280 nm.

The alkyl substituents (ethyl and dimethyl) on the benzene ring cause a slight red shift (bathochromic shift) of these absorption maxima to longer wavelengths compared to unsubstituted benzene. The NIST Chemistry WebBook contains UV/Visible spectral data for this compound, which can be used for its identification. nist.gov The choice of solvent is critical in UV-Vis spectroscopy, as solvents like aromatic compounds themselves absorb strongly in the UV region and are unsuitable. hkust.edu.hk

Table 3: Typical UV Absorption for Alkylbenzenes

Transition Wavelength Range (nm)
π → π* (E2-band) ~200 - 220

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating this compound from complex mixtures and for its quantification. Gas chromatography (GC) is the most common technique employed for volatile aromatic compounds. nih.govup.ac.za

Gas chromatography, often coupled with a mass spectrometer (GC-MS), allows for the separation of C4-alkylbenzene isomers based on their boiling points and interactions with the stationary phase of the GC column. cup.edu.cnsciopen.com The retention index (RI) is a key parameter used for the identification of compounds in GC. chemeo.com For this compound, Kovats retention indices have been reported on various stationary phases, such as HP-5MS and DB-5. nih.govpherobase.com For example, a Kovats retention index of 1085 was reported on an HP-5MS column. pherobase.com

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) provides even greater resolving power for separating complex mixtures of alkylbenzenes in samples like crude oil. cup.edu.cnsciopen.com

High-performance liquid chromatography (HPLC) can also be used for the analysis of this compound. sielc.com Reverse-phase methods using columns like C18 with a mobile phase of acetonitrile (B52724) and water are suitable for its separation. sielc.com

These chromatographic techniques are not only used for identification but also for the precise quantification of this compound in various matrices, including environmental samples and industrial formulations. nih.govresearchgate.netconicet.gov.ar

Table 4: Reported Retention Indices for this compound

GC Column Type Retention Index (Kovats) Reference
HP-5MS 1085 pherobase.com
DB-5 1093 pherobase.com

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is a primary technique for the separation and analysis of volatile organic compounds (VOCs) like this compound. ncat.edu This compound is frequently identified in the analysis of environmental air samples, essential oils, and petroleum products. copernicus.orgd-nb.infotandfonline.com The method involves injecting a sample into a GC system, where it is vaporized and carried by an inert gas through a capillary column containing a stationary phase. ncat.edu Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. ncat.edu

For the analysis of this compound and its isomers, non-polar capillary columns such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS, Rxi-5MS, DB-1) are commonly employed. jrespharm.comnih.govbrieflands.commdpi.com The identification is typically confirmed by comparing the analyte's retention time or retention index (RI) with that of a known standard. nih.gov The retention index is a normalized measure that is more robust than retention time alone.

Detectors:

Mass Spectrometry (MS): The coupling of GC with a mass spectrometer (GC-MS) is the most powerful and widely used method for the unambiguous identification and quantification of this compound. usgs.govresearchgate.net The MS detector ionizes the compounds eluting from the GC column, typically using electron impact (EI) at 70 eV, and separates the resulting ions based on their mass-to-charge ratio (m/z). mdpi.comusgs.gov This provides a unique mass spectrum (a molecular fingerprint) that can be compared against spectral libraries for positive identification. mdpi.com

Flame Ionization Detector (FID): The Flame Ionization Detector is another common detector used for quantifying hydrocarbons. copernicus.orgnih.govusgs.gov It offers high sensitivity and a wide linear range but is a non-selective detector, meaning it responds to virtually all organic compounds and does not provide structural information for identification. researchgate.net Therefore, it is often used when the sample composition is already known or for quantitative analysis after initial identification by GC-MS. researchgate.net

Comprehensive Two-Dimensional GC (GCxGC): For highly complex samples, such as urban air, comprehensive two-dimensional gas chromatography (GCxGC) provides significantly enhanced separation power. copernicus.org In this technique, effluent from a primary column is passed through a modulator to a second, shorter column with a different stationary phase. copernicus.org This results in a two-dimensional chromatogram, improving the resolution of co-eluting compounds. copernicus.org Systems using GCxGC have successfully separated and identified this compound in atmospheric samples using both FID and Time-of-Flight Mass Spectrometry (TOF-MS) detectors. copernicus.org

Research Findings: Numerous studies have reported the retention index of this compound on various stationary phases, which is crucial for its identification in complex mixtures. These findings are summarized in the table below.

Gas Chromatography Retention Indices for this compound
Retention Index (RI)Column Stationary PhaseReference
1077Rxi-5MS brieflands.comnih.gov
1078Rxi-5MS jrespharm.combrieflands.comnih.govscispace.com
1086.7Not specified copernicus.org
1094DB-1 nih.gov
1016HP-5MS bibliotekanauki.pl

High-Performance Liquid Chromatography (HPLC)

While gas chromatography is the more prevalent technique for analyzing volatile, non-polar hydrocarbons, methods using High-Performance Liquid Chromatography (HPLC) have also been developed for this compound and related alkylbenzenes. sielc.comshodex.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For a non-polar compound like this compound, reversed-phase (RP) HPLC is the method of choice. sielc.com

In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase. sielc.com More non-polar compounds interact more strongly with the stationary phase, leading to longer retention times.

Research Findings: A specific reversed-phase HPLC method has been described for the analysis of 1,2-Dimethyl-4-ethylbenzene. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometric detection (LC-MS), the non-volatile acid buffer (phosphoric acid) can be substituted with a volatile alternative like formic acid. sielc.com

HPLC Method for this compound Analysis
ParameterConditionReference
ModeReversed-Phase (RP) sielc.com
ColumnNewcrom R1, Newcrom C18 sielc.com
Mobile PhaseAcetonitrile (MeCN) and water with phosphoric acid sielc.com
Detector CompatibilityUV; MS (with formic acid instead of phosphoric acid) sielc.com

Crystallography and Solid-State Characterization (If applicable)

This compound is a liquid under standard temperature and pressure conditions. Its solid-state characterization is therefore limited to properties observable at low temperatures.

The compound's melting point (or solidifying point) has been reported as -67 °C. google.com This low melting point is consistent with its non-polar nature and relatively small molecular size. The triple point, where the solid, liquid, and gas phases coexist in equilibrium, is also a key thermophysical property that has been determined for this compound. nist.gov

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on quantum mechanics, can predict molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. By approximating the electron density, DFT can determine optimized bond lengths, bond angles, and dihedral angles. For 4-Ethyl-1,2-dimethylbenzene, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be used to find the lowest energy conformation.

While specific DFT studies detailing the complete optimized geometry of this compound are not readily found in broad literature searches, the expected structural parameters can be inferred from studies on similar alkylbenzenes. The geometry of the benzene (B151609) ring is expected to show minor distortions from perfect planarity due to the electronic and steric effects of the alkyl substituents. The bond lengths within the ring would be close to the typical aromatic C-C bond length of approximately 1.40 Å. The C-C single bonds of the ethyl and methyl groups would be around 1.54 Å, and the C-H bonds would be approximately 1.09 Å.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: These are typical values for alkylbenzenes and are for illustrative purposes, as specific published data for this molecule were not identified.

Parameter Bond/Angle Predicted Value
Bond Length C-C (aromatic) ~1.40 Å
C-C (alkyl) ~1.54 Å
C-H (aromatic) ~1.08 Å
C-H (alkyl) ~1.09 Å
Bond Angle C-C-C (in ring) ~120°
H-C-H (methyl) ~109.5°

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would show that the aromatic ring is a region of high electron density (negative potential), making it susceptible to electrophilic attack. The regions around the hydrogen atoms of the alkyl groups would exhibit a positive potential. The most negative potential is expected to be located above and below the plane of the benzene ring, characteristic of π-systems. The ethyl and methyl groups, being electron-donating, increase the electron density of the ring, enhancing its nucleophilicity compared to unsubstituted benzene.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

In this compound, the HOMO is expected to be a π-orbital of the benzene ring, while the LUMO would be a π* anti-bonding orbital. The electron-donating alkyl groups raise the energy of the HOMO, making the molecule a better electron donor compared to benzene. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on similar molecules like ethylbenzene (B125841) have determined HOMO-LUMO gaps, and it is expected that this compound would have a comparable gap.

Table 2: Illustrative Frontier Molecular Orbital Energies for Alkylbenzenes Note: These values are based on related compounds and serve for illustrative purposes.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Benzene -9.24 -1.24 8.00
Toluene (B28343) -8.82 -1.15 7.67
Ethylbenzene -8.76 -1.13 7.63

Molecular Electrostatic Potential (MEP) Analysis

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a detailed understanding of reaction mechanisms that can be difficult to obtain experimentally.

Transition State Theory (TST) provides a framework for calculating the rate constant of a chemical reaction. By locating the transition state (the saddle point on the potential energy surface between reactants and products) and calculating its energy and vibrational frequencies, the activation energy (ΔG‡) can be determined.

For reactions involving this compound, such as electrophilic aromatic substitution or oxidation of the alkyl side chains, computational methods like DFT can be used to model the reaction path and find the transition state structure and energy. For instance, in a reaction like the dehydrogenation of the ethyl group to a vinyl group, a key industrial process, computational studies on similar molecules have elucidated the mechanism. researchgate.net Such studies can predict reaction rates under different conditions, although specific data for this compound is not widely published.

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. iupac.orgcsic.es By mapping the PES, chemists can visualize the entire landscape of a reaction, including reactants, products, intermediates, and transition states.

For a molecule like this compound, a PES could be constructed for various reactions. For example, in the transalkylation reaction, which is common for alkylaromatics, the PES would show the energy changes as an ethyl group is transferred from one molecule to another. Computational studies on the transalkylation of ethylbenzene have shown how the reaction mechanism can be influenced by the catalyst structure, with different pathways being favored in different zeolite pores. A similar approach could be applied to this compound to understand its reactivity in such processes. The PES would reveal the most favorable reaction coordinate and the energy barriers for different mechanistic possibilities.

Transition State Theory for Reaction Rate Prediction

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on quantum mechanics, are instrumental in predicting the spectroscopic properties of molecules. These computational approaches allow for the calculation of spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman, which can aid in the identification and structural elucidation of the compound.

Density Functional Theory (DFT) is a widely used computational method for this purpose. nih.govdergipark.org.tr By optimizing the molecular geometry of this compound, theoretical models can calculate the vibrational frequencies and their corresponding intensities for IR and Raman spectra. nih.govresearchgate.net These calculations help in assigning the fundamental vibrational modes observed in experimental spectra. researchgate.net Studies on closely related xylene isomers have successfully used DFT methods, such as B3LYP with various basis sets (e.g., 6-31G, 6-311G), to compute vibrational wavenumbers, which show good agreement with experimental findings after appropriate scaling. nih.gov The theoretical spectra can distinguish between different conformers, such as those arising from the orientation of the methyl groups.

Similarly, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS). nmrdb.org These predictions are valuable for assigning peaks in complex experimental NMR spectra and for understanding how the electronic structure of the molecule influences the magnetic environment of each nucleus. libretexts.orglibretexts.org

The table below illustrates the type of data obtained from theoretical calculations for a related xylene isomer, which serves as a proxy for what would be expected for this compound.

Table 1. Example of Theoretically Predicted Vibrational Frequencies for an o-Xylene (B151617) Isomer using DFT.
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Description
ν(C-H) aromatic30653060Aromatic C-H stretch
ν(C-H) methyl29802975Asymmetric CH₃ stretch
ν(C-H) methyl29252930Symmetric CH₃ stretch
ν(C=C) ring16101605Aromatic ring C=C stretch
δ(CH₃)14601455Asymmetric CH₃ bend
δ(CH₃)13801378Symmetric CH₃ bend (umbrella)
γ(C-H) out-of-plane745740Aromatic C-H out-of-plane bend

Note: Data are representative and based on studies of related xylene isomers. researchgate.net Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations (If applicable to aggregation or interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations are highly applicable for investigating intermolecular interactions and aggregation behavior in the liquid phase or in mixtures.

In MD simulations, the interactions between atoms are described by a set of classical equations known as a force field (e.g., OPLS, CHARMM, AMBER). These simulations can model how multiple molecules of this compound interact with each other in a condensed phase. A key interaction for aromatic compounds is π-π stacking, where the electron-rich benzene rings of adjacent molecules align in a face-to-face or offset manner. guidechem.com MD simulations can quantify the extent and geometry of these stacking interactions, which are crucial for understanding the bulk properties of the liquid, such as viscosity and density.

Studies on other alkylbenzenes have used MD simulations to investigate properties like diffusion coefficients and local fluid structure. chemeo.com By calculating radial distribution functions, these simulations can reveal how molecules are arranged around a central molecule, providing insight into the solvation shell and local density fluctuations. chemeo.com Furthermore, MD simulations are used to explore the conformational flexibility of the alkyl side chains and how these conformations influence molecular packing and interactions. chemeo.com

MD simulations are also valuable for studying the behavior of this compound in complex mixtures, such as in fuel surrogates or asphaltenes. researchgate.netnist.gov These simulations can predict thermophysical properties of the mixture, like density and excess molar volume, and provide a molecular-level explanation for observed macroscopic behavior. nist.gov For example, simulations can show how the orientation of aromatic rings changes with composition in a mixture. nist.gov

Table 2. Typical Parameters for a Molecular Dynamics Simulation of an Alkylbenzene System.
ParameterTypical Value/MethodPurpose
Force FieldOPLS-AA, CHARMMDefines the potential energy and forces between atoms.
System Size500-1000 moleculesRepresents a bulk liquid environment.
Boundary ConditionsPeriodicSimulates an infinite system by wrapping the simulation box.
EnsembleNPT (Isothermal-Isobaric)Maintains constant Number of particles, Pressure, and Temperature.
Temperature298 K (Room Temperature)Simulates behavior under standard conditions.
Simulation Time10-100 nanosecondsAllows the system to reach equilibrium and be sampled.
AnalysisRadial Distribution Function (RDF), Mean Squared Displacement (MSD)To study local structure and calculate diffusion coefficients.

Note: This table presents a generalized setup. Specific parameters would be chosen based on the precise research question.

Environmental Fate and Degradation Pathways

Atmospheric Degradation

Once released into the atmosphere, 4-Ethyl-1,2-dimethylbenzene is subject to several degradation processes that determine its persistence and environmental impact. cdc.gov The atmosphere serves as a significant sink for this compound, with estimates suggesting that over 98% of it will eventually partition to the air. canada.ca

Reaction with Hydroxyl Radicals (•OH)

The predominant removal mechanism for this compound in the troposphere is its reaction with photochemically generated hydroxyl radicals (•OH). cdc.govresearchgate.net These highly reactive radicals initiate the oxidation of the aromatic ring, leading to the formation of various degradation products. researchgate.netmdpi.com The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.

Studies have shown that the reaction rate constant for this compound with •OH radicals is significant, leading to a relatively short atmospheric half-life, estimated to be around 2 days. cdc.govresearchgate.net This rapid degradation prevents its long-range transport and accumulation in the atmosphere. The reaction proceeds through the addition of the hydroxyl radical to the benzene (B151609) ring, forming a 2-ethyl-hydroxylcyclohexadienyl radical as a stable intermediate. mdpi.com

Table 1: Atmospheric Reaction Data for this compound

ParameterValueReference
Reaction Reaction with •OH radicals cdc.govresearchgate.net
Atmospheric Half-life ~2 days cdc.gov
Primary Intermediate 2-ethyl-hydroxylcyclohexadienyl radical mdpi.com

Photolytic Transformations and Sensitized Photolysis

Direct photolysis, the breakdown of a molecule by direct absorption of sunlight, is generally not a significant degradation pathway for this compound in the gas phase as it does not absorb light at wavelengths above 290 nm. service.gov.uk However, photolytic transformations can occur through indirect mechanisms. researchgate.net

Contribution to Photochemical Smog Formation

As a volatile organic compound, this compound is a precursor to the formation of photochemical smog. uh.edunoaa.gov In the presence of nitrogen oxides (NOx) and sunlight, it undergoes a series of complex photochemical reactions that contribute to the formation of ground-level ozone (O3) and other secondary pollutants, such as peroxyacetylnitrate (PAN). cdc.govscielo.brcopernicus.orgepa.gov

The oxidation of this compound by hydroxyl radicals initiates a cascade of reactions that produce peroxy radicals. mdpi.com These radicals can then oxidize nitric oxide (NO) to nitrogen dioxide (NO2), a key step in the formation of ozone. scielo.br The presence of such aromatic hydrocarbons in urban atmospheres can, therefore, significantly enhance the production of photochemical smog, leading to reduced air quality and potential health concerns. mdpi.comuh.edu

Aquatic Environmental Fate

When released into water bodies, this compound is subject to different environmental fate processes compared to the atmosphere. ontosight.ai Its behavior in aquatic systems is primarily governed by its solubility, volatility, and susceptibility to biodegradation. canada.ca

Biodegradation in Surface Water (Aerobic and Anaerobic)

Biodegradation is a key process for the removal of this compound from aquatic environments. canada.caontosight.ai Under aerobic conditions (in the presence of oxygen), this compound is readily biodegradable by naturally occurring microorganisms. nih.govresearchgate.net These microbes utilize the compound as a source of carbon and energy, breaking it down into simpler, less harmful substances. nih.gov The rate of aerobic biodegradation can be rapid, although it may require a period of acclimatization for the microbial populations. service.gov.uk

Table 2: Aquatic Biodegradation of this compound

ConditionRateKey FactorsReference
Aerobic RapidOxygen availability, microbial acclimatization service.gov.uknih.gov
Anaerobic SlowPresence of alternative electron acceptors (e.g., nitrate) cdc.govnih.gov

Volatilization from Water Bodies

Due to its relatively high vapor pressure and low to moderate water solubility, volatilization is a significant process for the removal of this compound from surface waters. canada.caservice.gov.uk The compound has a tendency to partition from the water phase into the air. canada.ca The rate of volatilization is influenced by factors such as water temperature, turbulence, and the depth of the water body. canada.ca

The Henry's Law Constant, which describes the partitioning of a chemical between air and water, is a key parameter in assessing its tendency to volatilize. For this compound, this constant indicates a significant potential for volatilization from water. parchem.comepa.govhenrys-law.org Reported half-lives for volatilization from water range from a few hours in turbulent waters to several days in static conditions. canada.ca

Table 3: Volatilization Data for this compound

ParameterValueSignificanceReference
Henry's Law Constant 9.61E-03 atm-m³/moleIndicates a high tendency to volatilize parchem.com
Volatilization Half-life Hours to daysDepends on environmental conditions canada.ca

Adsorption to Sediments and Dissolved Organic Matter

The movement and availability of this compound in the environment are significantly influenced by its tendency to adsorb to soil and sediment particles, as well as dissolved organic matter in water. As a member of the group of compounds including toluene (B28343), ethylbenzene (B125841), and xylenes (B1142099) (TEX), its adsorption is primarily governed by the organic carbon content of the soil or sediment. ccme.ca The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. ca.gov For ethylbenzene, a structurally similar compound, the logarithm of the octanol-water partition coefficient (log Kow) is 3.13, which indicates a moderate potential for adsorption to organic matter in soil and sediments. ccme.ca

Research on TEX compounds has shown that they are strongly sorbed by soil organic matter, particularly humic acids, as well as clay minerals like bentonite, illite, and kaolinite. ccme.ca This adsorption reduces their mobility in soils and can affect their rate of biotransformation. ccme.ca In soils with high organic content, a greater proportion of this compound is expected to be bound to soil particles, which can limit its transport with percolating water. ccme.ca Conversely, in soils with low organic matter, the compound will be more mobile. ccme.ca Additionally, these compounds may be transported in an aqueous phase while sorbed to dissolved organic matter. ccme.ca

Table 1: Physicochemical Properties Influencing Adsorption of Structurally Similar Compounds
PropertyValue for EthylbenzeneSignificance for Adsorption
Log Kow3.13 ccme.caIndicates moderate lipophilicity and a tendency to partition into organic matter.
Water Solubility152 mg/L at 20°C canada.caRelatively low solubility contributes to its partitioning from water to solid phases.

Terrestrial Environmental Fate

Once released into the terrestrial environment, this compound is subject to several fate processes, including biodegradation, which is a primary mechanism for its removal.

Biodegradation in Soil (Aerobic and Anaerobic)

This compound is biodegradable in soil under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. ontosight.ai However, the rate of degradation is significantly faster in the presence of oxygen. cdc.gov For the closely related compound ethylbenzene, aerobic degradation half-lives in soil typically range from 5 to 20 days. ccme.caservice.gov.uk

Aerobic biodegradation is the predominant degradation process in the upper soil horizons where oxygen is more readily available. ccme.ca In contrast, anaerobic degradation is a much slower process. cdc.gov For instance, under methanogenic (a type of anaerobic) conditions, significant degradation of ethylbenzene was not observed for several weeks, though it was eventually degraded over longer periods. service.gov.uk The persistence of the compound increases in anaerobic environments like deep soil layers and groundwater. cdc.gov

Microbial Degradation Pathways and Key Microorganisms

A variety of soil microorganisms are capable of utilizing aromatic hydrocarbons like this compound as a source of carbon and energy. ccme.ca Under aerobic conditions, the degradation is typically initiated by monooxygenase or dioxygenase enzymes, which attack the aromatic ring or its alkyl substituents. nih.govunesp.br This leads to the formation of intermediates such as substituted catechols, which are then further broken down through ring cleavage pathways. nih.gov

Several bacterial genera have been identified as key degraders of TEX compounds. Pseudomonas species are among the most commonly cited aerobic degraders in soil. ccme.caresearchgate.net Other identified genera include Arthrobacter, Burkholderia, Cupriavidus, Acinetobacter, Comamonas, Bacillus, Microbacterium, and Rhodococcus. ccme.caresearchgate.netcore.ac.uk A patent has also mentioned the use of fungal cultures, such as Cunninghamella and Penicillium, for the degradation of a mixture of organic solvents that includes this compound. google.com

Under anaerobic conditions, the degradation pathways are different. For ethylbenzene, degradation can be initiated by the addition of the ethyl group to fumarate (B1241708) or by a dehydrogenation reaction. asm.org The bacterium Dechloromonas strain RCB has been shown to be capable of anaerobically degrading ethylbenzene and xylenes. asm.org

Factors Influencing Degradation Rates (Oxygen, Nutrients)

Several environmental factors can influence the rate of biodegradation of this compound in soil.

Oxygen: The presence of oxygen is a major controlling factor for aerobic degradation. ccme.ca Higher oxygen levels, typically found in unsaturated soil zones and surface soils, lead to faster degradation rates. ccme.ca

Nutrients: The availability of essential nutrients, particularly nitrogen and phosphorus, can significantly affect microbial activity and thus the rate of degradation. ccme.ca The addition of these nutrients can stimulate the growth of degrading microorganisms.

Electron Acceptors: In anaerobic environments, the presence of alternative electron acceptors such as nitrate (B79036) and sulfate (B86663) can enhance the rate of biodegradation. ccme.ca

Presence of Other Compounds: The presence of other organic compounds can have complex effects. In some cases, the presence of a more easily degradable substrate can enhance the degradation of more complex molecules through co-metabolism. core.ac.uk

Leaching to Groundwater

Due to its moderate water solubility and moderate adsorption to soil, this compound has the potential to leach from the soil surface and contaminate groundwater. ccme.cacdc.gov The extent of leaching is highly dependent on soil properties. In soils with low organic matter and a coarse texture, the potential for leaching is higher. ccme.ca Conversely, in soils rich in organic matter or certain types of clay, the compound will be more strongly adsorbed, reducing its mobility and the risk of groundwater contamination. ccme.ca Because anaerobic degradation is slow, if the compound leaches into an anaerobic groundwater environment, it may persist for a longer time. cdc.gov

Bioaccumulation Potential in Food Chains

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). The log Kow for ethylbenzene is 3.13, which suggests a moderate potential for bioaccumulation. ccme.ca

However, studies on ethylbenzene indicate that it does not appear to significantly bioaccumulate in aquatic or terrestrial food chains. cdc.gov A bioconcentration factor (BCF) is a more direct measure of bioaccumulation potential in aquatic organisms. For ethylbenzene, a calculated log BCF of 2.16 has been reported. inchem.org A measured log BCF of 1.19 was determined in goldfish. inchem.org An ECHA registration dossier for a similar substance reported a BCF of 48. europa.eu These values are generally considered to indicate a low to moderate bioaccumulation potential, suggesting that biomagnification through the food chain is not a significant concern for compounds like this compound. canada.ca

Table 2: Bioaccumulation Potential Indicators for Structurally Similar Compounds
ParameterValue for EthylbenzeneInterpretation
Log Kow3.13 ccme.caModerate potential for partitioning into fatty tissues.
Calculated Log BCF2.16 inchem.orgModerate bioaccumulation potential.
Measured Log BCF (Goldfish)1.19 inchem.orgLow bioaccumulation potential.
BCF (ECHA)48 europa.euLow to moderate bioaccumulation potential.

Applications in Advanced Materials and Chemical Industry

Precursor in Organic Synthesis for Fine Chemicals and Pharmaceuticals

The synthesis of high-value, low-volume substances, known as fine chemicals, frequently employs multi-step batch processes where specific molecular architectures are required. prtr-es.es 4-Ethyl-1,2-dimethylbenzene serves as a foundational molecule in this sector, particularly as an intermediate in the production of pharmaceuticals. ontosight.ai

A critical step in its utilization is electrophilic aromatic substitution, most notably nitration. Treating this compound with a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO₂) onto the aromatic ring. libretexts.org The alkyl groups (ethyl and methyl) are ortho- and para-directing, influencing the position of the incoming nitro group. The subsequent reduction of the resulting nitro-aromatic compound yields an amine (an aniline (B41778) derivative). For instance, the reduction of nitroxylenes produces xylidines, which are established starting materials for agrochemicals and intermediates for dyes. nih.gov

This transformation is crucial for creating pharmaceutical building blocks. For example, related nitroaromatic compounds like 4-ethylnitrobenzene (B91404) are key raw materials for synthesizing broad-spectrum antibacterial antibiotics such as chloramphenicol. google.com The resulting ethyl-dimethylaniline derivatives can be further modified to create complex active pharmaceutical ingredients.

Table 1: Synthetic Pathway from this compound to Pharmaceutical Intermediates

Starting Material Reaction Intermediate Product Application Class
This compoundNitration4-Ethyl-1,2-dimethyl-nitrobenzene isomersPharmaceutical Precursor
4-Ethyl-1,2-dimethyl-nitrobenzeneReduction4-Ethyl-1,2-dimethylaniline (Ethyl-xylidine)Pharmaceutical Intermediate

Use as a Chemical Intermediate in Industrial Processes

Beyond specialized fine chemicals, this compound is a valuable chemical intermediate in broader industrial processes. ontosight.ai Its role is analogous to that of the more common xylenes (B1142099) (dimethylbenzenes), which are fundamental to the chemical industry. essentialchemicalindustry.org For example, para-xylene is a precursor to terephthalic acid for polyethylene (B3416737) terephthalate (B1205515) (PET) production, while ortho-xylene is used to make phthalic anhydride (B1165640) for plasticizers. essentialchemicalindustry.orgchemicals.co.ukwikipedia.org

Similarly, this compound can be transformed through various reactions to produce other industrially relevant chemicals. Oxidation of the alkyl side chains can yield carboxylic acids, while electrophilic substitution reactions like sulfonation and halogenation create other useful intermediates.

The primary route of transformation remains nitration followed by reduction. The resulting ethyl-dimethylanilines are not end products but serve as platforms for further synthesis. These amines are crucial for producing agrochemicals, dyes, and other performance chemicals. nih.gov For instance, the synthesis of N-(1-ethyl propyl)-3,4-dimethylaniline, an important herbicide intermediate, begins with the reduction of 3,4-dimethyl nitrobenzene. google.com

Role in the Production of Dyes, Pigments, and Paints

The production of coloring agents is another significant application for intermediates derived from this compound. ontosight.ai Aromatic amines, such as the xylidines produced from nitroxylenes, are essential precursors for dyes and colorants. nih.gov Specifically, o-xylene (B151617) derivatives are used as intermediates in the synthesis of various dyes. nih.gov

The key process involves converting the primary aromatic amine into a diazonium salt. This is typically achieved by reacting the amine with nitrous acid. The resulting diazonium salt is then coupled with another aromatic compound (a coupling agent) to form an azo compound, which is characterized by the -N=N- linkage. Azo compounds are the largest and most important group of synthetic dyes, providing a wide spectrum of colors.

The specific structure of the amine derived from this compound would influence the final properties of the dye, such as its color, fastness, and solubility. Closely related diamine compounds, like 4,5-dimethyl-1,2-phenylenediamine, are explicitly used as intermediates for dyes and pigments.

Formulation as a Solvent in Coatings and Adhesives

Aromatic hydrocarbons are widely used as industrial solvents, and this compound is no exception. ontosight.ai Commercial xylene, a mixture of its three isomers (ortho-, meta-, and para-), is a common component in paints, inks, coatings, and adhesives. chemicals.co.ukwikipedia.org It is valued for its ability to dissolve non-polar resins and polymers and for its controlled evaporation rate, which is slower than that of toluene (B28343). chemicals.co.ukwikipedia.org

This compound shares the physical characteristics of an effective aromatic solvent. With a boiling point around 190°C, it is less volatile than standard xylenes (boiling points ~138-144°C). chemicals.co.ukstenutz.eu This property makes it suitable for applications where a slower drying time is necessary, such as in certain specialized coatings and adhesives. It is often a component of heavier aromatic solvent mixtures used in the rubber, printing, and leather industries. chemicals.co.uk

Table 2: Comparison of Physical Properties - this compound vs. Xylene Isomers

Compound CAS Number Molecular Formula Boiling Point (°C) Density (g/mL)
This compound934-80-5C₁₀H₁₄190 stenutz.eu0.878 stenutz.eu
o-Xylene95-47-6C₈H₁₀1440.880
m-Xylene108-38-3C₈H₁₀1390.860
p-Xylene (B151628)106-42-3C₈H₁₀138 chemicals.co.uk0.860 chemicals.co.uk

Data for xylene isomers sourced from general chemical literature unless otherwise noted.

Potential in the Manufacture of Pesticides and Herbicides

The synthesis of crop protection chemicals represents a significant potential application for this compound. Intermediates derived from xylenes are used in the manufacture of insecticides and herbicides. nih.gov Xylidines, obtained from the reduction of nitroxylenes, are key starting materials for a range of agrochemicals. nih.gov

A direct parallel can be drawn from the industrial synthesis of the herbicide pendimethalin. This process uses N-(1-ethyl propyl)-3,4-dimethylaniline, which is produced from 3,4-dimethyl nitrobenzene. google.com This demonstrates a clear synthetic pathway where a dimethylbenzene derivative is nitrated, reduced to an aniline, and then alkylated to create a herbicide precursor. A similar sequence starting with this compound could yield novel active ingredients for pesticides.

Furthermore, nitroaromatic compounds such as 2-ethylnitrobenzene (B1329339) and 4-ethylnitrobenzene are themselves important intermediates in the synthesis of pesticides. google.com In addition to being a precursor, this compound and other aromatic hydrocarbons can also be used as solvents or co-formulants in the final pesticide products. usda.gov

Biological Activity and Biomedical Research

Antioxidant Properties

Research into the antioxidant capabilities of 4-Ethyl-1,2-dimethylbenzene is sparse, but some studies have identified it as a component in essential oils that exhibit antioxidant effects. researchgate.netnih.gov Direct evaluation of the pure compound has been noted in at least one study, which assessed its capacity using the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay. nih.gov The CUPRAC method measures the ability of a compound to reduce copper(II) ions to copper(I), indicating its potential as an antioxidant.

While specific mechanistic studies on this compound are not extensively available in the reviewed literature, the antioxidant action of aromatic compounds typically involves several key mechanisms. researchgate.net These general pathways are the primary means by which antioxidants neutralize free radicals:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, quenching the radical and stabilizing it. The antioxidant itself becomes a radical, but it is typically much less reactive due to resonance stabilization within the aromatic ring.

Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step process begins with the antioxidant donating an electron to the free radical. This creates a radical cation from the antioxidant and an anion from the free radical. The radical cation then donates a proton to the surrounding medium to achieve a stable state. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more common for phenolic antioxidants in polar solvents. It involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron to the free radical.

It is plausible that this compound, as an aromatic hydrocarbon, could engage in free radical scavenging through the HAT or SET-PT mechanisms, although dedicated research is required for confirmation.

Cytotoxicity Studies

Following a comprehensive review of publicly available scientific literature, no specific studies concerning the direct cytotoxic effects of this compound were identified.

No data from in vitro assessments of this compound on HeLa, MCF-7, or other cancer cell lines are available in the searched scientific databases. Therefore, no data table on its cytotoxic activity can be provided.

There is no available research describing dose-dependent cytotoxic effects or the induction of apoptosis in cell lines resulting from exposure to this compound.

In Vitro Assessments on Cancer Cell Lines (e.g., HeLa, MCF7)

Anticancer Activity Research

The potential anticancer activity of this compound has not been a subject of published research based on available information.

A thorough search of scientific literature yielded no in vivo studies using xenograft models to evaluate the anticancer properties of this compound. Consequently, no data or findings can be reported for this section.

Proposed Mechanisms (e.g., Caspase Pathway Activation)

Currently, there is a lack of specific scientific studies detailing the activation of the caspase pathway by this compound. Research on structurally related compounds, such as ethylbenzene (B125841), has shown an ability to induce apoptosis in non-neuronal cells. For instance, a study on ethylbenzene exposure in rat renal tubule epithelial cells demonstrated an increase in the expression of caspase-9 and caspase-3, suggesting a role for the mitochondria-mediated apoptosis pathway in its toxic effects. oup.com However, this research was not conducted on neuronal cells nor on the specific compound this compound. Therefore, direct evidence linking this compound to caspase pathway activation in any cell type is not available in the current body of scientific literature.

Neuroprotective Effects

Comprehensive searches of scientific databases did not yield any direct evidence supporting neuroprotective effects for the compound this compound. The broader class of chemicals to which it belongs, xylenes (B1142099), are generally characterized by their neurotoxic properties rather than neuroprotective ones. nih.govcdc.gov

Protection Against Oxidative Stress-Induced Neuronal Damage

There is no specific research available that demonstrates a protective role for this compound against oxidative stress-induced neuronal damage. Studies on a different but related compound, 4-ethenyl-1,2-dimethylbenzene, have suggested potential antioxidant properties and protective effects against oxidative stress. However, these findings cannot be directly attributed to this compound, as the difference in the ethyl versus ethenyl group can significantly alter a compound's biological activity. General studies on xylenes indicate they can induce neurological effects, but this is typically framed as a toxicological concern rather than a protective mechanism. nih.govcdc.gov

Potential in Neurodegenerative Disease Treatment

Given the absence of studies on its neuroprotective mechanisms, there is currently no scientific basis to support the potential of this compound in the treatment of neurodegenerative diseases. Research in this area focuses on compounds that can mitigate neuronal damage, a property that has not been documented for this compound. The general neurotoxicity associated with xylenes would suggest that this compound is an unlikely candidate for neurodegenerative disease therapy without substantial contrary evidence. nih.govcdc.gov

Toxicological Assessment and Human Health Considerations Excluding Dosage/administration

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a chemical dictates its concentration and duration of action within the body. For 4-Ethyl-1,2-dimethylbenzene, this profile is largely based on computational predictions and studies on related aromatic hydrocarbons. nih.govoecd.orgeuropa.eunih.gov

Inhalation is a primary route of exposure for volatile aromatic hydrocarbons. nih.gov Upon inhalation, this compound can cause respiratory problems. ontosight.ai Studies on rats involving C6 to C10 aromatic hydrocarbons show they are readily absorbed into the bloodstream following inhalation. nih.gov For the related compound ethylbenzene (B125841), human studies have demonstrated that approximately 49% to 64% of the inspired vapor is retained in the lungs. nih.gov

The oral route is another significant pathway for absorption. Predictive data for this compound indicates a high probability of human intestinal absorption and oral bioavailability. plantaedb.com The compound is classified as harmful if swallowed. nih.gov Studies on similar C10-C13 aromatic hydrocarbon solvents confirm toxicity via the oral route in animal models. oecd.orgeuropa.eu

Direct contact with the skin can lead to absorption. This compound is known to be a skin irritant. ontosight.ai While specific dermal absorption rates for this compound are not available, studies on the structurally similar ethylbenzene show it can be absorbed through the skin. nih.gov For liquid ethylbenzene, dermal absorption rates of 24–33 mg/cm²/hour have been measured in human subjects. nih.gov

Table 1: Predicted ADMET Properties for this compound

ADMET TargetPredictionProbability
Human Intestinal Absorption+99.55%
Caco-2 Permeability+94.67%
Blood Brain Barrier Penetration+97.50%
Human Oral Bioavailability+84.29%
Subcellular LocalizationMitochondria51.29%
Data Source: admetSAR 2. plantaedb.com

Specific metabolic pathways for this compound have not been extensively studied. However, its metabolism can be inferred from the known pathways of its structural components, xylene and ethylbenzene. edap-cluster.com The metabolism of these compounds primarily involves the oxidation of the alkyl side chains by cytochrome P-450 enzymes. nih.govedap-cluster.com

For this compound, two primary oxidative pathways are likely:

Oxidation of the Ethyl Group: Similar to ethylbenzene, the ethyl side chain can be oxidized to form 1-(3,4-dimethylphenyl)ethanol, which can be further metabolized to compounds like mandelic acid derivatives. nih.govedap-cluster.com

Oxidation of a Methyl Group: Similar to xylene, one of the two methyl groups can be oxidized to a hydroxymethyl group, forming (4-ethyl-2-methylphenyl)methanol (B6167350) or (2-ethyl-4-methylphenyl)methanol. edap-cluster.com This can be subsequently oxidized to the corresponding carboxylic acid (e.g., 4-ethyl-2-methylbenzoic acid). edap-cluster.com

Aerobic metabolism of BTEX (Benzene, Toluene (B28343), Ethylbenzene, Xylenes) compounds can also proceed through the formation of substituted catechols, which are then subject to ring cleavage. ethz.ch A minor portion of absorbed xylene isomers may be exhaled unchanged.

Following metabolism, the resulting water-soluble metabolites are eliminated from the body. The primary route of elimination for metabolites of similar compounds like ethylbenzene is through the urine. nih.gov However, the parent compound, also known as 4-ethyl-o-xylene, has been found in feces, suggesting it may also be an elimination route. foodb.ca The elimination of ethylbenzene metabolites is reported to be rapid and biphasic. nih.gov

Metabolic Pathways and Metabolite Identification

General Toxic Effects

Exposure to this compound is associated with several toxic effects. The compound is an irritant to the skin and eyes and can cause respiratory issues when inhaled. ontosight.ai Prolonged or repeated exposure carries the risk of more severe health effects, including potential damage to the liver and kidneys. ontosight.ai

Acute toxicity studies on similar C10-C13 aromatic hydrocarbon mixtures administered orally to rats showed clinical signs of toxicity that included depression and congestion of the lungs, kidneys, and adrenals, as well as irritation of the gastrointestinal tract. europa.eu

Neurological Effects

Reproductive and Developmental Toxicology

The reproductive and developmental toxicity of this compound has not been extensively studied. However, data from a predictive model suggests a low probability of reproductive toxicity. plantaedb.com Studies on the structurally similar compound ethylbenzene indicate that it is not considered a reproductive hazard. texas.gov However, developmental effects, such as reduced fetal weight and skeletal anomalies, have been observed in animal studies at high exposure concentrations, often in the presence of maternal toxicity. texas.govhealth.state.mn.us

Genetic and Related Effects

There is limited direct data on the genetic toxicity of this compound. However, predictive models suggest a high probability for micronucleus formation, which is an indicator of chromosomal damage. plantaedb.com For related compounds like ethylbenzene, there is a lack of conclusive data on genotoxicity. industrialchemicals.gov.au

Carcinogenicity Assessments

There is no data available to directly assess the carcinogenicity of this compound in humans or animals. The International Agency for Research on Cancer (IARC) has not classified this specific compound. However, the related compound, ethylbenzene, has been classified by IARC as "Possibly carcinogenic to humans (Group 2B)". industrialchemicals.gov.au This classification is based on sufficient evidence in experimental animals, where inhalation exposure led to an increased incidence of kidney and testicular tumors in rats, and lung and liver tumors in mice. epa.govindustrialchemicals.gov.au

Classification by Regulatory Bodies (e.g., IARC, USEPA)

However, classifications for structurally related compounds, such as ethylbenzene and xylenes (B1142099), provide context. The U.S. Environmental Protection Agency (EPA) has classified ethylbenzene under Group D, indicating it is "not classifiable as to human carcinogenicity" due to a lack of comprehensive data. epa.gov Commercial xylene, which typically contains ethylbenzene, has also been evaluated. oup.com

Regulatory Classification of Related Compounds

Compound Regulatory Body Classification Notes
This compound IARC, NTP No data available Specific classification for this isomer is not listed. tcichemicals.com

| Ethylbenzene | U.S. EPA | Group D | Not classifiable as to human carcinogenicity. epa.gov |

Tumor Sites Observed in Experimental Studies

While studies focusing exclusively on this compound are limited, research on the closely related compound ethylbenzene provides insight into potential tumorigenic effects in experimental animals. Studies conducted by the National Toxicology Program (NTP) involving inhalation exposure to ethylbenzene have shown evidence of carcinogenic activity in rodents. epa.govresearchgate.net

In these studies, male rats exposed to high concentrations of ethylbenzene showed a significant increase in the incidence of kidney and testicular tumors. epa.govresearchgate.netca.gov Specifically, renal tubule adenomas and carcinomas were observed. ca.gov Female rats also exhibited an increased incidence of renal tubule adenomas. ca.gov In mice, inhalation exposure to ethylbenzene was associated with an increased incidence of lung and liver tumors. epa.govresearchgate.net

Conversely, studies on technical-grade xylene administered by gavage did not show an increase in tumor incidence in mice or rats. nih.gov

Tumor Sites in Rodent Studies with Ethylbenzene Exposure

Species Sex Exposure Route Tumor Location Finding
Rat (Fischer) Male Inhalation Kidney (Renal Tubule) Increased incidence of adenoma and carcinoma. epa.govca.gov
Testes Increased incidence of adenomas. epa.govca.gov
Rat (Fischer) Female Inhalation Kidney (Renal Tubule) Increased incidence of adenoma. ca.gov
Mouse (B6C3F1) Male Inhalation Lung Increased incidence of alveolar/bronchiolar adenoma or carcinoma. ca.gov

| Mouse (B6C3F1) | Female | Inhalation | Liver | Increased incidence of hepatocellular adenoma or carcinoma. ca.gov |

Biomarkers of Exposure (e.g., Mandelic Acid in Urine)

Biomonitoring for exposure to aromatic hydrocarbons like this compound is typically achieved by measuring specific metabolites in the urine. Since this compound is a C8 aromatic hydrocarbon, its metabolism is expected to be similar to that of ethylbenzene and xylene isomers.

The primary and most commonly used urinary biomarker for exposure to ethylbenzene is mandelic acid . osu.edunih.govnih.gov Following inhalation exposure in humans, approximately 64-71% of ethylbenzene is metabolized to mandelic acid and excreted in the urine. canada.ca Another significant metabolite, phenylglyoxylic acid , accounts for about 19-25% of the excreted products and is also used as a biomarker. nih.govcanada.ca The determination of mandelic acid in urine has been recommended as a reliable method for assessing exposure to ethylbenzene. who.int

These biomarkers are valuable for assessing personal exposure in occupational settings where solvents containing ethylbenzene and xylenes are used. oup.comnih.gov For instance, urinary mandelic acid and methyl hippuric acid are used as biological indices for the dose of ethylbenzene and xylene, respectively. oup.com

Key Urinary Biomarkers for Related Aromatic Solvents

Parent Compound Biomarker(s) Body Fluid
Ethylbenzene Mandelic Acid, Phenylglyoxylic Acid Urine
m-Xylene m-Methylhippuric Acid Urine
Toluene o-Cresol, Hippuric Acid Urine

| Benzene (B151609) | trans,trans-Muconic Acid, S-Phenylmercapturic Acid | Urine |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The current synthesis of 4-Ethyl-1,2-dimethylbenzene and related alkylbenzenes often relies on traditional methods like Friedel-Crafts alkylation, which can involve harsh catalysts and produce multiple isomers. docbrown.info Future research will likely focus on developing more selective, efficient, and environmentally benign synthetic strategies.

Key areas of investigation include:

Green Catalysis: Exploring solid acid catalysts, such as zeolites, to replace conventional Lewis acids like aluminum chloride. nih.govsemanticscholar.org Zeolites offer advantages like reusability, reduced waste, and shape selectivity, which can favor the formation of the desired this compound isomer. docbrown.info

Biocatalysis: Investigating the use of enzymes for the synthesis of alkylated aromatics. While still a nascent field for this specific compound, enzymatic catalysis offers the potential for high selectivity under mild reaction conditions.

Continuous Flow Synthesis: Moving from batch processing to continuous flow reactors, such as microchannel reactors, can enhance safety, improve heat and mass transfer, and increase production efficiency. google.com

A comparative look at potential synthetic improvements is presented below:

Current MethodFuture DirectionPotential Advantages
Friedel-Crafts AlkylationZeolite-Based CatalysisHigher selectivity, catalyst reusability, reduced corrosive waste. nih.govdocbrown.info
Batch ProcessingContinuous Flow SynthesisImproved safety, better process control, higher throughput. google.com
Conventional SolventsGreen Solvents (e.g., water)Reduced environmental impact, potential for novel reactivity.

Deeper Mechanistic Understanding of Complex Catalytic Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing existing processes and designing new catalysts. For this compound, this involves studying its behavior in key industrial reactions like catalytic cracking and isomerization. nih.govdocbrown.info

Future mechanistic studies will likely employ a combination of experimental and computational methods to:

Elucidate Reaction Intermediates: Identify and characterize transient species, such as carbocations, formed on catalyst surfaces during reactions. nih.gov Quantum chemical modeling can provide insights into the energetics of different reaction pathways. nih.gov

Kinetics and Reaction Pathways: Detailed kinetic analysis can help to understand the rate-determining steps and the influence of various reaction parameters on product distribution. rsc.orgmdpi.com For instance, understanding the kinetics of dealkylation and transalkylation is vital for maximizing the yield of desired products in processes like fluid catalytic cracking. nih.govacs.org

Catalyst Structure-Activity Relationships: Investigating how the specific structure of a catalyst, such as the pore size and acidity of a zeolite, influences the reaction mechanism and selectivity. nih.govrsc.org

Exploration of New Applications in Advanced Materials Science

While this compound is primarily used as a chemical intermediate, its derivatives hold potential for applications in advanced materials. ontosight.aibldpharm.com The aromatic ring and alkyl substituents provide a versatile scaffold for designing molecules with specific electronic and physical properties.

Potential areas for future materials science research include:

Polymer Chemistry: The vinyl derivative of this compound (4-ethenyl-1,2-dimethylbenzene) can be used as a monomer in polymerization reactions to create specialty plastics and resins. Research could focus on tailoring the properties of these polymers for specific applications.

Organic Electronics: Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or other organic electronic devices. bldpharm.com Introducing different functional groups to the aromatic ring can tune the electronic properties of the molecule.

Liquid Crystals: The rigid aromatic core combined with flexible alkyl chains is a common motif in liquid crystal molecules. Research could investigate whether derivatives of this compound can exhibit liquid crystalline phases.

Comprehensive In Silico and In Vitro Drug Discovery Studies

The potential biological activities of derivatives of this compound are largely unexplored. Computational (in silico) and laboratory-based (in vitro) studies could open up new avenues in drug discovery.

Future research in this area could involve:

Molecular Docking Simulations: Using computer models to predict the interaction of this compound derivatives with biological targets, such as enzymes or receptors. This can help to identify potential drug candidates.

Synthesis of Analog Libraries: Creating a diverse collection of derivatives by modifying the functional groups on the this compound scaffold.

High-Throughput Screening: Testing these derivative libraries against various biological assays to identify compounds with interesting activities, such as antimicrobial or anticancer properties. For instance, derivatives of a related compound, 4-ethenyl-1,2-dimethylbenzene, have shown cytotoxic effects against certain cancer cell lines in preliminary studies.

Refined Environmental Risk Assessment and Remediation Technologies

As with many industrial chemicals, understanding the environmental fate and potential risks of this compound is crucial. It is a component of BTEX (benzene, toluene (B28343), ethylbenzene (B125841), and xylenes), a group of pollutants often found in contaminated sites. genomecanada.ca

Future research should focus on:

Biodegradation Pathways: Investigating the microbial degradation of this compound under various environmental conditions (aerobic and anaerobic). clu-in.org This includes identifying the microorganisms and enzymes involved in its breakdown.

Ecotoxicity Studies: Conducting more comprehensive studies on the toxicity of this compound and its degradation products to various organisms in the ecosystem. ontosight.ai

Advanced Remediation Technologies: Developing and optimizing technologies for the removal of this compound from contaminated soil and groundwater. This includes bioremediation techniques that utilize microorganisms, as well as advanced oxidation processes like the Fenton reaction. genomecanada.cascielo.brscielo.brfao.org

Remediation TechnologyPrinciplePotential for this compound
BioremediationUse of microorganisms to break down contaminants. fao.orgPromising for in-situ treatment of contaminated sites. genomecanada.ca
Fenton's ReagentGeneration of highly reactive hydroxyl radicals to oxidize organic compounds. scielo.brscielo.brEffective for treating soils with high concentrations of alkylbenzenes. scielo.brscielo.br
PhytoremediationUse of plants to remove, degrade, or contain contaminants. fao.orgCould be a sustainable, long-term remediation strategy. fao.org

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The ability to detect and quantify this compound at low concentrations is essential for environmental monitoring, industrial process control, and biological studies.

Future advancements in analytical chemistry will play a key role:

Improved Chromatographic Methods: Developing faster and more sensitive methods using techniques like UPLC (Ultra-Performance Liquid Chromatography) for the analysis of this compound and its isomers. sielc.com

Mass Spectrometry: Utilizing high-resolution mass spectrometry for the unambiguous identification and quantification of the compound and its metabolites in complex matrices. nih.gov

Metabolomics: Investigating the metabolic fate of this compound in biological systems. This compound has been detected in human breath and feces, suggesting it is part of the human metabolome, and its presence has been linked to the consumption of certain foods like corn. cmdm.twfoodb.cahmdb.ca Further research can clarify its metabolic pathways and potential biomarkers of exposure.

Q & A

Basic: What are the common synthetic routes for 4-Ethyl-1,2-dimethylbenzene, and what factors influence reaction yields?

Methodological Answer:
this compound can be synthesized via electrophilic aromatic substitution (EAS) or Friedel-Crafts alkylation .

  • EAS Approach : Start with o-xylene (1,2-dimethylbenzene) and introduce an ethyl group using a Lewis acid catalyst (e.g., AlCl₃) and ethyl halide. The methyl groups act as ortho/para-directing groups, favoring substitution at the para position relative to existing substituents .
  • Factors Influencing Yields :
    • Steric Effects : Bulky substituents may hinder reaction sites, reducing yields.
    • Catalyst Efficiency : Anhydrous conditions and catalyst purity are critical for Friedel-Crafts reactions .
    • Temperature Control : Excessive heat can lead to polyalkylation or isomerization.

Basic: How can this compound be detected and quantified in environmental samples?

Methodological Answer:
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC–MS is a robust method for detecting this compound in complex matrices like sewage sludge:

  • Steps :
    • Sample Preparation : Homogenize and equilibrate samples in sealed vials.
    • SPME Fiber Selection : Use a carboxen/polydimethylsiloxane (CAR/PDMS) fiber for volatile organic compounds (VOCs).
    • GC–MS Parameters : Optimize split ratios and ionization modes (EI at 70 eV) for peak resolution .
  • Quantification : Compare against deuterated internal standards (e.g., o-xylene-d10) to account for matrix effects.

Advanced: What challenges arise in distinguishing positional isomers of ethyl-substituted dimethylbenzenes during structural elucidation?

Methodological Answer:
Positional isomers (e.g., 1-ethyl-2,3-dimethylbenzene vs. This compound) require advanced spectroscopic techniques:

  • NMR Analysis :
    • ¹³C NMR : Chemical shifts of ethyl and methyl groups vary based on substitution patterns. For example, para-substituted ethyl groups exhibit distinct deshielding compared to meta isomers .
    • NOE Experiments : Nuclear Overhauser effects can confirm spatial proximity of substituents.
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of ethyl vs. methyl groups) differentiate isomers. High-resolution MS (HRMS) improves accuracy .

Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound in Friedel-Crafts acylation?

Methodological Answer:
The methyl and ethyl groups impact reactivity through:

  • Electronic Effects : Methyl groups are electron-donating, activating the ring for electrophilic attack. The ethyl group’s inductive effect slightly deactivates the ring.
  • Steric Hindrance : The ethyl group at position 4 blocks adjacent sites, limiting acylation to less hindered positions.
  • Experimental Design :
    • Use bulky acylating agents (e.g., pivaloyl chloride) to favor para substitution.
    • Monitor reaction progress via TLC or in situ IR to detect intermediate formation .

Basic: What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

Technique Key Signatures
¹H NMR - Aromatic protons: δ 6.7–7.2 ppm (multiplet for substituted benzene).
- Methyl groups: δ 2.2–2.5 ppm (singlets).
- Ethyl group: δ 1.2–1.4 ppm (triplet, CH₃) and δ 2.4–2.6 ppm (quartet, CH₂) .
IR - C-H stretching (aromatic): ~3030 cm⁻¹.
- C-H bending (methyl): ~1375 cm⁻¹.
GC–MS Molecular ion at m/z 134 (C₁₀H₁₄⁺), with fragments at m/z 119 (loss of CH₃) and 91 (tropylium ion) .

Advanced: In metabolic studies, how can physiologically-based pharmacokinetic (PBPK) models be adapted for this compound based on existing ethylbenzene data?

Methodological Answer:

  • Data Extrapolation : Use ethylbenzene’s PBPK model (partition coefficients, metabolic rates) as a template. Adjust for differences in molecular weight (134.22 vs. 106.17 g/mol) and logP values .
  • Validation Steps :
    • Compare in vitro hepatic clearance rates using microsomal assays.
    • Refine tissue:blood partition coefficients via equilibrium dialysis.
  • Challenges : Account for potential metabolites (e.g., 4-ethyl-1,2-dimethylphenol) not observed in ethylbenzene studies.

Basic: What are the known natural sources of this compound, and what ecological roles might it play?

Methodological Answer:

  • Natural Occurrence : Identified in chloroform extracts of Cyperus rhizomes and leaves, suggesting a role in plant defense or allelopathy .
  • Ecological Significance :
    • May act as a semiochemical in insect-plant interactions.
    • Investigate using bioassays: Test repellent/attractant effects on herbivores or pollinators.

Advanced: What experimental strategies can resolve contradictory data on the environmental persistence of this compound across different studies?

Methodological Answer:

  • Controlled Degradation Studies :
    • Variables : Vary pH, UV exposure, and microbial consortia to identify key degradation pathways.
    • Analytical Consistency : Use standardized GC–MS protocols to minimize inter-lab variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., half-lives in soil vs. water) and apply multivariate regression to identify confounding factors (e.g., organic carbon content).

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.